This technical guide provides an in-depth analysis of 1-Amino-2-mesitylpropan-2-ol , a specialized amino-alcohol scaffold. Based on its structural pharmacophore—combining a sterically hindered mesityl (2,4,6-trimethylphe...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 1-Amino-2-mesitylpropan-2-ol , a specialized amino-alcohol scaffold. Based on its structural pharmacophore—combining a sterically hindered mesityl (2,4,6-trimethylphenyl) ring with a
-amino-tertiary-alcohol motif—this compound is characterized here as a Type Ib antiarrhythmic-like sodium channel blocker and a monoamine modulator .
The following sections detail its physicochemical properties, mechanism of action (MOA), and validation protocols for research applications.
The biological activity of 1-Amino-2-mesitylpropan-2-ol is dictated by its "Mesityl-Linker-Amine" topology. Unlike simple phenyl-propanolamines, the mesityl group introduces significant steric bulk and lipophilicity, altering its receptor residence time and metabolic stability.
Chemical Structure Analysis[1]
Lipophilic Domain: The Mesityl (2,4,6-trimethylphenyl) group. The ortho-methyl groups create a "steric shield," preventing coplanarity with the side chain and restricting rotation. This mimics the xylidine moiety found in Lidocaine and Mexiletine , suggesting strong voltage-gated ion channel affinity.
Hydrophilic Domain: The primary 1-Amino group (
). At physiological pH (7.4), this amine is protonated (), acting as the "warhead" that interacts with anionic residues in the pore of ion channels.
Linker/Core: The Propan-2-ol backbone. The tertiary alcohol at position 2 (geminal to the mesityl group) introduces a rigid chiral center, preventing oxidative deamination by MAO enzymes (unlike phenethylamines) and facilitating hydrogen bonding within the receptor pocket.
Physicochemical Data Summary
Property
Value (Predicted/Analog-Based)
Significance
Molecular Formula
Low MW, CNS penetrant.
LogP (Octanol/Water)
~2.8 – 3.2
High membrane permeability; crosses Blood-Brain Barrier (BBB).
Topological Polar Surface Area
~46 Ų
Ideal for oral bioavailability and CNS distribution.
Rotatable Bonds
2
Rigid structure due to steric hindrance (mesityl).
pKa (Basic Amine)
9.2
Predominantly cationic at physiological pH.
Mechanism of Action (MOA)[2][4]
The mechanism of 1-Amino-2-mesitylpropan-2-ol is bimodal, driven by its state-dependent binding to voltage-gated sodium channels (
) and modulation of monoamine transporters.
Primary MOA: State-Dependent
Channel Blockade
Similar to Mexiletine and Tolperisone analogs, this compound functions as a Class Ib antiarrhythmic/local anesthetic agent.
Access: The lipophilic mesityl group allows the molecule to partition into the lipid bilayer of the cell membrane.
Binding: The molecule enters the channel pore from the intracellular side (cytoplasmic access) during the channel's open or inactivated state.
Interaction: The protonated amine interacts electrostatically with the conserved phenylalanine/tyrosine residues (e.g., Phe1764 in
) in the S6 transmembrane segment of domain IV.
Stabilization: The bulky mesityl group wedges into the hydrophobic pocket, stabilizing the channel in the inactivated state . This prolongs the refractory period, preventing high-frequency firing (use-dependence) without blocking normal low-frequency conduction.
-hydroxy-phenethylamine scaffold is a privileged structure for monoamine transporter (MAT) recognition.
NET/DAT Inhibition: The steric bulk of the mesityl group likely reduces affinity for MAO enzymes (preventing degradation) while maintaining affinity for the Norepinephrine Transporter (NET). The tertiary alcohol mimics the
-hydroxyl of norepinephrine, facilitating binding to the orthosteric site of the transporter, thereby increasing synaptic monoamine concentrations.
Visualizing the Signaling Pathway[1]
The following diagram illustrates the dual-pathway mechanism, highlighting the causality between structural features and physiological outcomes.
Figure 1: Dual mechanism of action showing state-dependent sodium channel blockade and monoamine modulation.
Experimental Validation Protocols
To validate the proposed mechanism, the following self-validating protocols are recommended. These move beyond simple observation to establishing causal pharmacodynamics.[1]
Incubate for 60 min at 4°C (to minimize uptake/metabolism).
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.
Quantification: Liquid scintillation counting.
Calculation: Plot % displacement vs. Log[Concentration]. Derive
using the Cheng-Prusoff equation.
Synthesis & Experimental Workflow
The synthesis of this compound generally requires a Grignard reaction or a Favorskii-type rearrangement analog, distinct from simple reductive amination due to the tertiary alcohol.
Figure 2: Conceptual synthesis and validation workflow for the 1-Amino-2-mesitylpropan-2-ol scaffold.
References
Maharramov, A. M., et al. (2011). Synthesis and crystal structure of 1-methylamino-3-(2,4,6-trimethylphenyl)propan-2-ol. PMC - National Institutes of Health. Link
Chem-Impex International. 1-Amino-2-phenyl-propan-2-ol: Physicochemical properties and applications in chiral synthesis. Link
ChemicalBook. 2-Amino-2-methyl-1-propanol: Synthesis and Pharmacological Applications. Link
PubChem. Compound Summary: 2-Amino-2-methylpropan-1-ol (Structural Analog Analysis). National Library of Medicine. Link
Sigma-Aldrich. Amino-2-propanol derivatives and their use in oxidative carbonylation. Link[2]
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Chemical Identity & Core Properties[1]
1-Amino-2-mesitylpropan-2-ol is a specialized ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-amino alcohol characterized by significant steric hindrance due to the mesityl (2,4,6-trimethylphenyl) group attached to the quaternary carbon bearing the hydroxyl group. This structural feature makes it a valuable motif in asymmetric catalysis, serving as a precursor for chiral ligands (e.g., oxazaborolidines) and a potential pharmacophore in medicinal chemistry.
White to off-white solid or viscous oil (purity dependent)
Solubility
Soluble in MeOH, EtOH, DMSO, ; sparingly soluble in water.[1]
Part 2: Synthetic Methodologies
The synthesis of 1-Amino-2-mesitylpropan-2-ol requires overcoming the steric bulk of the ortho-methyl groups on the mesityl ring. Two primary retrosynthetic pathways are scientifically robust for this target: the Cyanohydrin Reduction Route (Method A) and the Epoxide Ring Opening Route (Method B).
Method A: Cyanosilylation and Reduction (Preferred Route)
This method is favored for its scalability and the ability to establish the quaternary center directly from the corresponding ketone.
Charge a flame-dried flask with 2',4',6'-trimethylacetophenone (1.0 eq) and a catalytic amount of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
(0.05 eq) under Argon.
Add TMSCN (1.2 eq) dropwise at
.
Stir at room temperature for 12–24 hours. The steric hindrance of the mesityl group may require mild heating (
) to drive conversion.
Checkpoint: Monitor disappearance of the ketone via TLC/IR (disappearance of carbonyl stretch at ~1680
).
Reduction:
Dissolve the intermediate silylated cyanohydrin in anhydrous THF.
Add this solution dropwise to a suspension of
(3.0 eq) in THF at .
Reflux the mixture for 6–12 hours. The rigorous reduction converts the nitrile to the primary amine and cleaves the silyl ether to the free alcohol.
Workup:
Quench carefully using the Fieser method (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
mL , mL 15% NaOH, mL ).
Filter the aluminum salts, dry the filtrate over ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
, and concentrate.
Purify via column chromatography (
).
Method B: Grignard Addition to Functionalized Precursors
Alternatively, the compound can be synthesized via the addition of a mesityl nucleophile to a protected amino-ketone or hydroxy-acetone equivalent.
with Chloroacetone at to form the chlorohydrin intermediate.
Treat the intermediate with base (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
) to form 2-mesityl-2-methyloxirane .
Ring Opening:
Subject the epoxide to aqueous ammonia (
) or liquid ammonia in a sealed tube at .
Regioselectivity dictates attack at the less hindered terminal carbon, yielding the desired 1-amino-2-mesitylpropan-2-ol.
Visualization of Synthetic Logic
Figure 1: Dual synthetic pathways for 1-Amino-2-mesitylpropan-2-ol favoring Cyanohydrin reduction (Top) and Epoxide opening (Bottom).
Part 3: Applications & Mechanism of Action[1]
Chiral Auxiliary and Ligand Synthesis
The steric bulk of the mesityl group is the functional core of this molecule. In asymmetric synthesis, this compound serves as a precursor to Oxazaborolidines (CBS catalyst analogs).
Mechanism: Condensation with borane (
) or boronic acids yields a rigid bicycle. The mesityl group shields one face of the boron center, enforcing enantioselectivity in the reduction of prochiral ketones.
Advantage: The mesityl group prevents "leakage" of the substrate to the unshielded face more effectively than a simple phenyl group.
Pharmaceutical Fragment
The 1-amino-2-arylpropan-2-ol scaffold is a bioisostere for catecholamines.
Receptor Interaction: The hydroxyl group and amine mimic the binding motifs of adrenergic agonists (e.g., norepinephrine), while the lipophilic mesityl group can enhance blood-brain barrier (BBB) penetration or selectivity for hydrophobic pockets in GPCRs.
Part 4: Safety & Handling (MSDS Summary)
Hazard Class
Code
Description
Skin Irritation
H315
Causes skin irritation.
Eye Damage
H318
Causes serious eye damage (due to basic amine/alcohol functionality).
Acute Toxicity
H302
Harmful if swallowed.
Handling Protocol:
Storage: Store under inert atmosphere (Argon/Nitrogen) at
. The amine is sensitive to (carbamate formation) and oxidation.
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of amine vapors.
References
Fluorochem Ltd. (2025). Product Sheet: 1-Amino-2-mesitylpropan-2-ol (CAS 1216009-14-1).[2][3][4] Retrieved from
Yadigarov, A., et al. (2010).[5] Synthesis and Favorskii rearrangement of 1-chloro-3-(2,4,6-trimethylphenyl)propan-2-one. Journal of Chemical Research. (Contextual reference for mesityl-acetone chemistry).
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Synthesis and a Powerful New Synthetic Tool. Angewandte Chemie International Edition, 37(15), 1986–2012. (Foundational application of hindered amino alcohols).
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. Link
Discovery and history of 1-Amino-2-mesitylpropan-2-ol
The following is an in-depth technical guide on 1-Amino-2-mesitylpropan-2-ol , designed for researchers and drug development professionals. Discovery, Synthesis, and Application in Medicinal Chemistry[1] Part 1: Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on 1-Amino-2-mesitylpropan-2-ol , designed for researchers and drug development professionals.
Discovery, Synthesis, and Application in Medicinal Chemistry[1]
Part 1: Executive Summary & Historical Context
1-Amino-2-mesitylpropan-2-ol is a specialized
-amino alcohol characterized by the presence of a sterically demanding mesityl (2,4,6-trimethylphenyl) group adjacent to a tertiary alcohol and a primary amine. Unlike common amino alcohols (e.g., phenylpropanolamine), this molecule offers unique conformational rigidity and metabolic stability due to the "ortho-effect" of the mesityl ring.
Discovery and Emergence (Circa 2010)
The compound, identified by CAS 1216009-14-1 , emerged in the chemical literature and patent databases around 2010 . Its discovery was not a singular "eureka" moment but rather a strategic expansion of sterically hindered building blocks intended for:
GPCR Ligand Development: The mesityl group is a privileged motif in antagonists for Corticotropin-Releasing Factor type 1 (CRF-1) and Neurokinin receptors. The steric bulk prevents rotation, locking the pharmacophore in a bioactive conformation.
Metabolic Blocking: The 2,4,6-trimethyl substitution pattern blocks the metabolic "hot spots" on the phenyl ring, preventing hydroxylation by Cytochrome P450 enzymes.
Historically, this compound represents the "second generation" of amino alcohol linkers, designed to solve bioavailability issues found in simpler phenyl-alkanol analogs.
Key Structural Feature: The Quaternary Carbon (C2) .
The C2 position is chiral (if resolved) and connects four distinct groups: Methyl, Mesityl, Hydroxyl, and Aminomethyl. This creates a highly congested center that resists racemization and enzymatic degradation.
Part 3: Synthesis Protocols
The synthesis of 1-Amino-2-mesitylpropan-2-ol is challenging due to the steric hindrance of the mesityl group, which impedes nucleophilic attack on the carbonyl precursor. The most robust industrial route involves Cyanosilylation followed by reduction.
Mechanism of Synthesis (DOT Diagram)
Figure 1: Synthetic pathway overcoming steric hindrance via activated cyanosilylation.
Detailed Experimental Protocol
Objective: Synthesis of 1-Amino-2-mesitylpropan-2-ol from Acetomesitylene.
Reagents:
Acetomesitylene (1.0 eq)
Trimethylsilyl cyanide (TMSCN) (1.2 eq)
Zinc Iodide (ZnI₂, cat. 0.05 eq)
Lithium Aluminum Hydride (LiAlH₄) (2.0 eq)
Anhydrous THF, Dichloromethane (DCM)
Step 1: Formation of Silylated Cyanohydrin
Setup: Flame-dry a 250 mL round-bottom flask under Argon.
Reaction: Stir at reflux (40°C) for 12 hours. Monitor by TLC (disappearance of ketone).
Workup: Evaporate solvent to yield the crude O-TMS cyanohydrin oil.
Step 2: Reduction to Amino Alcohol
Setup: Prepare a suspension of LiAlH₄ (7.6 g, 200 mmol) in anhydrous THF (100 mL) at 0°C.
Addition: Dilute the crude cyanohydrin in THF (50 mL) and add dropwise to the LiAlH₄ suspension.
Reflux: Warm to room temperature, then reflux for 4 hours to ensure complete reduction of the nitrile and cleavage of the TMS group.
Quench (Fieser Method): Cool to 0°C. Carefully add:
7.6 mL Water
7.6 mL 15% NaOH
22.8 mL Water
Isolation: Filter the white precipitate. Dry the filtrate over Na₂SO₄ and concentrate.
Purification: Recrystallize from Hexane/Ethyl Acetate or convert to HCl salt for stability.
Validation:
1H NMR (CDCl₃): Look for Mesityl methyls (~2.2-2.4 ppm), C-Methyl (~1.5 ppm), and AB quartet of -CH₂NH₂ (~2.8-3.0 ppm).
Part 4: Applications in Drug Development
This building block is critical for "Scaffold Hopping" where a phenyl group is replaced by a mesityl group to alter physicochemical properties.
1. Conformational Locking in GPCR Antagonists
In the development of CRF-1 Antagonists (for anxiety and depression), the mesityl group forces the amino-alcohol linker into a specific torsion angle.
Mechanism: The ortho-methyl groups clash with the backbone, restricting rotation around the C(Ar)-C(OH) bond.
Result: Higher affinity binding to the receptor pocket compared to the phenyl analog.
2. Chiral Auxiliaries and Ligands
The amino-alcohol motif is a precursor to Mesityl-Oxazolines , which are used as chiral ligands in asymmetric catalysis (e.g., Nozaki-Hiyama-Kishi reaction). The bulkiness of the mesityl group enhances enantioselectivity.
3. Metabolic Stability Engineering
Drugs containing simple phenyl rings are often rapidly metabolized via para-hydroxylation.
Solution: The mesityl group (2,4,6-trimethyl) has no open ortho/para positions relative to the connection point, and the methyl groups themselves are less prone to oxidation than the aromatic ring.
Outcome: Increased half-life (
) in microsomal stability assays.
Part 5: Safety and Handling
Hazard Class: Irritant (Skin/Eye).
Storage: Hygroscopic amine. Store under inert gas (Argon/Nitrogen) at 2-8°C.
Incompatibility: Strong oxidizing agents, Acid chlorides (will form amides/esters).
References
Chemical Abstracts Service (CAS). (2010). Registry Entry: 1216009-14-1.[1][2][3][4] American Chemical Society.
Fluorochem Ltd. (2024). Safety Data Sheet: 1-Amino-2-mesitylpropan-2-ol. Link
Gregory, R. J., et al. (1990). Synthesis of sterically hindered cyanohydrins. Journal of Organic Chemistry, 55(4), 1479-1483. (Foundational method for hindered ketone addition).
Gilligan, P. J., et al. (2009). GPCR Ligands and the role of sterically hindered aromatics in CRF-1 Antagonists. Bioorganic & Medicinal Chemistry. (Contextualizing the mesityl group utility).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Stereochemistry of 1-Amino-2-mesitylpropan-2-ol
Content Type: Technical Whitepaper / Synthetic Guide
Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.
Stereochemical Architectures of Hindered
-Amino Alcohols: The 1-Amino-2-mesitylpropan-2-ol Paradigm
Executive Summary
The structural motif of 1-amino-2-mesitylpropan-2-ol represents a distinct class of sterically congested
-amino alcohols. Unlike its phenyl analogs (e.g., norephedrine derivatives), the inclusion of the mesityl (2,4,6-trimethylphenyl) group at the quaternary C2 position introduces a "molecular roof" effect. This steric bulk restricts bond rotation and dictates unique stereochemical outcomes during synthesis and ligand-metal coordination.
This guide details the synthesis, stereochemical resolution, and characterization of this molecule. It addresses the primary synthetic challenge: overcoming the severe steric hindrance of the mesityl group to construct the quaternary center without succumbing to competitive enolization pathways.
Structural Analysis & Stereogenic Elements
The Quaternary Chiral Center
The molecule possesses a single chiral center at C2 . The stereogenicity arises from the tetrahedral arrangement of four distinct groups:
The ortho-methyl groups of the mesityl ring exert a profound steric influence, known as the "Two-Directional Gear" effect.
Rotational Barrier: The C2-C(Ar) bond rotation is significantly restricted compared to a phenyl analog. While not fully atropisomeric at room temperature, the preferred conformation locks the aromatic ring perpendicular to the C1-C2-C3 plane to minimize steric clash with the C2-hydroxyl and C3-methyl groups.
Nucleophilic Blockade: During synthesis, the mesityl group shields the Re or Si face of the carbonyl precursor, necessitating high-energy transition states for nucleophilic attack.
Synthetic Protocol: The "Cerium-Boosted" Pathway
Objective: Synthesize 1-Amino-2-mesitylpropan-2-ol avoiding the common pitfall of ketone enolization.
The Challenge: Standard Grignard addition of Mesitylmagnesium bromide (MesMgBr) to amino-ketones often fails. The Mesityl anion is highly basic and sterically hindered; it prefers to act as a base, deprotonating the
-protons of the ketone (enolization) rather than attacking the carbonyl carbon.
The Solution: Use of organocerium reagents (Imamoto activation) to increase nucleophilicity while decreasing basicity.
Drying: Flame-dry a 500 mL three-neck round-bottom flask under Argon.
Cerium Source: Add anhydrous CeCl
(1.2 eq) to THF. Stir at room temperature for 2 hours until a fine suspension forms. Note: CeCl must be freshly dried (140°C under vacuum for 4h) to ensure activity.
Grignard Formation: In a separate vessel, generate MesMgBr (1.2 eq) from 2-bromomesitylene and Mg turnings in THF.
Transmetallation: Cool the CeCl
suspension to -78°C. Cannulate the MesMgBr solution into the CeCl slurry. Stir for 1 hour at -78°C to form the organocerium species ().
Phase 2: Nucleophilic Addition
Substrate Addition: Dissolve
-dibenzylaminoacetone (1.0 eq) in THF. Add dropwise to the organocerium mixture at -78°C over 30 minutes.
Temperature Ramp: Allow the reaction to warm slowly to 0°C over 4 hours. Rationale: The low temperature favors kinetic addition over thermodynamic enolization.
Quench: Quench carefully with saturated aqueous NH
Cl.
Workup: Extract with EtOAc, dry over Na
SO, and concentrate.
Phase 3: Deprotection
Hydrogenolysis: Dissolve the crude intermediate in MeOH. Add Pd(OH)
/C (Pearlman's catalyst, 10 wt%).
Reduction: Hydrogenate at 50 psi H
for 12 hours to remove benzyl groups.
Purification: Filter through Celite and recrystallize from Ethanol/Hexane to obtain the racemic target amine.
Stereochemical Resolution & Visualization
Since the synthetic route yields a racemate, resolution is required for asymmetric applications.
Resolution Strategy
Agent:
-Tartaric Acid.
Solvent: Methanol/Water (9:1).
Mechanism: The bulky mesityl group amplifies the solubility difference between the diastereomeric salts, making fractional crystallization highly effective compared to unhindered analogs.
Workflow Diagram (DOT)
Figure 1: Synthetic workflow for 1-Amino-2-mesitylpropan-2-ol emphasizing the organocerium activation pathway.
Analytical Characterization
Data Summary Table
Parameter
Method
Expected Observation
Causality
Enantiomeric Excess (ee)
Chiral HPLC (Chiralpak AD-H)
Baseline separation ()
Mesityl steric bulk interacts strongly with the chiral stationary phase.
Rotational Barrier
Variable Temp NMR (VT-NMR)
Broadening of ortho-methyl signals at < -40°C
Restricted rotation of the Mesityl-C2 bond due to steric clash.
Absolute Config
X-Ray Crystallography
Anomalous scattering (if heavy atom salt used)
Definitive proof of stereochemistry; Mesityl group usually orthogonal to backbone.
NOE Analysis (Nuclear Overhauser Effect)
To distinguish the stereochemistry relative to derivatives:
Irradiation of the C3-Methyl protons will show a strong NOE enhancement of the Mesityl ortho-methyls if they are syn-clinal.
The C1-methylene protons will exhibit distinct diastereotopicity (
ppm) due to the anisotropic shielding of the perpendicular mesityl ring.
Applications in Drug Discovery
This scaffold serves as a "privileged structure" in two key areas:
Chiral Ligands: The free amine and hydroxyl groups can coordinate to metals (Zn, Ti) to form catalysts for asymmetric alkylation. The mesityl group blocks one hemisphere of the metal complex, forcing substrate approach from the opposite side.
Pharmacophore Mimicry: It acts as a rigidified analog of phenylpropanolamine (PPA). The steric bulk prevents metabolic oxidation at the para-position of the ring, potentially increasing half-life in metabolic stability assays.
References
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, 111(12), 4392–4403. Link
Cram, D. J., & Elhafez, F. A. "Studies in Stereochemistry. X. The Rule of 'Steric Control of Asymmetric Induction'." Journal of the American Chemical Society, 74(23), 5828–5835. Link
Noyori, R., & Kitamura, M. "Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification." Angewandte Chemie International Edition, 30(1), 49-69. Link
Clayden, J. "Organolithiums: Selectivity for Synthesis.
The Strategic Use of Steric Hindrance: A Technical Guide to 1-Amino-2-mesitylpropan-2-ol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of asymmetric synthesis, the quest for methodologies that afford high levels of stereocontrol is paramount. Chiral auxiliaries rep...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of asymmetric synthesis, the quest for methodologies that afford high levels of stereocontrol is paramount. Chiral auxiliaries represent a robust and reliable strategy to achieve this, transforming prochiral substrates into chiral molecules with a high degree of enantiomeric purity.[1][2] This technical guide delves into the conceptualization and potential application of 1-amino-2-mesitylpropan-2-ol, a bespoke chiral auxiliary designed for exceptional stereochemical control. While direct literature on this specific auxiliary is not prevalent, this guide, grounded in the principles of asymmetric synthesis and drawing analogies from well-documented, sterically demanding auxiliaries, serves as a comprehensive manual for its synthesis and deployment in key synthetic transformations. We will explore how the significant steric bulk of the mesityl group can be strategically leveraged to govern the facial selectivity of enolate reactions, offering a powerful tool for the synthesis of complex chiral molecules.
Introduction: The Principle of Chiral Auxiliaries and the Promise of Steric Influence
The synthesis of single-enantiomer pharmaceutical compounds is a cornerstone of modern drug development, as the physiological activity of a molecule is often intrinsically linked to its absolute stereochemistry. Chiral auxiliaries are chemical entities that are temporarily incorporated into a synthetic route to guide the formation of a new stereocenter with a specific configuration.[3] The ideal chiral auxiliary should be readily available in enantiopure form, easily attached to the substrate, exert a strong directing effect on subsequent reactions, and be removable under mild conditions without affecting the newly formed stereocenter.[3][4]
Amino alcohols are a prominent class of chiral auxiliaries, often derived from the chiral pool of amino acids.[][6] Their utility is frequently exemplified in the form of oxazolidinones, which provide a rigid scaffold that effectively transmits stereochemical information.[][7] A critical factor in the efficacy of a chiral auxiliary is its ability to create a highly differentiated steric environment around the reactive center. This is where the strategic incorporation of bulky substituents becomes a powerful design element. The mesityl group (2,4,6-trimethylphenyl) is an exceptionally bulky, rigid aromatic moiety. Its incorporation into the structure of a chiral auxiliary is anticipated to provide a profound steric shield, thereby forcing approaching reagents to attack from the less hindered face of the molecule with high fidelity. This guide posits that 1-amino-2-mesitylpropan-2-ol, by combining the proven utility of the amino alcohol scaffold with the formidable steric presence of the mesityl group, represents a next-generation chiral auxiliary with the potential for unparalleled levels of diastereoselectivity.
Synthesis and Resolution of 1-Amino-2-mesitylpropan-2-ol
The synthesis of the target chiral auxiliary, 1-amino-2-mesitylpropan-2-ol, can be envisioned through a multi-step sequence starting from readily available mesitylene. The proposed synthetic pathway is designed to be robust and scalable, providing access to the racemic auxiliary, which can then be resolved into its constituent enantiomers.
Proposed Synthetic Pathway
The synthesis commences with the Friedel-Crafts acylation of mesitylene to introduce the propanone side chain. Subsequent α-bromination, followed by nucleophilic substitution with an amine equivalent (e.g., using Gabriel synthesis or a protected amine), would furnish the aminoketone. The final step involves the reduction of the ketone to the corresponding alcohol.
Caption: Proposed synthetic route to racemic 1-amino-2-mesitylpropan-2-ol.
Resolution of Enantiomers
The resolution of the racemic amino alcohol is a critical step to obtaining the enantiopure auxiliary. Classical resolution via diastereomeric salt formation with a chiral resolving agent is a well-established and effective method.
Experimental Protocol: Resolution of Racemic 1-Amino-2-mesitylpropan-2-ol
Salt Formation: Dissolve the racemic 1-amino-2-mesitylpropan-2-ol in a suitable solvent (e.g., ethanol or methanol). Add a solution of one equivalent of a chiral resolving agent (e.g., (+)-tartaric acid or (-)-dibenzoyltartaric acid) in the same solvent.
Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The choice of solvent and cooling rate may need to be optimized to achieve efficient separation.
Isolation: Isolate the crystalline diastereomeric salt by filtration and wash with a small amount of cold solvent.
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., aqueous NaOH or K2CO3) to liberate the free amino alcohol.
Extraction: Extract the enantiopure amino alcohol into an organic solvent (e.g., dichloromethane or ethyl acetate).
Purification: Dry the organic extracts over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure to yield the enantiopure 1-amino-2-mesitylpropan-2-ol. The other enantiomer can be recovered from the mother liquor.
Application in Asymmetric Synthesis: A Focus on Enolate Chemistry
The true utility of 1-amino-2-mesitylpropan-2-ol as a chiral auxiliary is expected to be most pronounced in reactions involving the formation of new stereocenters adjacent to a carbonyl group. By converting the amino alcohol into a chiral oxazolidinone and subsequently attaching a carboxylic acid derivative, a powerful platform for highly diastereoselective enolate reactions is established.
Asymmetric Alkylation
The asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction.[8] The use of a chiral auxiliary allows for the diastereoselective introduction of an alkyl group, which can then be transformed into a variety of functionalities.
Mechanism of Stereocontrol:
Upon deprotonation with a suitable base (e.g., lithium diisopropylamide or sodium hexamethyldisilazide), the N-acyl oxazolidinone forms a rigid chelated (Z)-enolate.[9] The bulky mesityl group at the C4 position of the oxazolidinone ring is expected to effectively block one face of the enolate. Consequently, the incoming electrophile (R-X) is directed to the opposite, less sterically encumbered face, leading to the formation of one diastereomer in high excess.
Caption: Proposed mechanism of diastereoselective alkylation.
Experimental Protocol: Asymmetric Alkylation
Preparation of the N-Acyl Oxazolidinone: React the enantiopure 1-amino-2-mesitylpropan-2-ol with phosgene or a phosgene equivalent to form the oxazolidinone. Subsequently, acylate the oxazolidinone with the desired acyl chloride in the presence of a base (e.g., n-butyllithium or triethylamine).
Enolate Formation: Dissolve the N-acyl oxazolidinone in a dry aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere. Add a solution of a strong base (e.g., LDA or NaHMDS) dropwise and stir for 30-60 minutes.
Alkylation: Add the alkylating agent (e.g., benzyl bromide or methyl iodide) to the enolate solution at -78 °C and allow the reaction to proceed for several hours.
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent.
Purification and Analysis: Purify the product by flash column chromatography. Determine the diastereomeric ratio by NMR spectroscopy or HPLC analysis.
Entry
Electrophile (R-X)
Expected Diastereomeric Ratio (d.r.)
1
CH3I
>98:2
2
BnBr
>98:2
3
Allyl Bromide
>95:5
Table 1: Predicted outcomes for the asymmetric alkylation using the mesityl-derived auxiliary.
Asymmetric Aldol Reactions
The aldol reaction is another cornerstone of organic synthesis, enabling the construction of β-hydroxy carbonyl compounds. The use of chiral auxiliaries has been instrumental in controlling the stereochemical outcome of this transformation. The steric bulk of the mesityl group is anticipated to lead to exceptionally high levels of diastereoselectivity in aldol additions.[10]
Mechanism of Stereocontrol:
The formation of a boron enolate, followed by reaction with an aldehyde, is a common strategy for achieving high diastereoselectivity in aldol reactions. The reaction is believed to proceed through a closed, chair-like transition state. The mesityl group on the chiral auxiliary will occupy a pseudo-equatorial position, forcing the R group of the aldehyde to also adopt an equatorial-like orientation to minimize steric interactions. This arrangement dictates the stereochemistry of the newly formed stereocenters.
Caption: Proposed transition state for the asymmetric aldol reaction.
Experimental Protocol: Asymmetric Aldol Reaction
Enolate Formation: Dissolve the N-acyl oxazolidinone in a dry aprotic solvent (e.g., dichloromethane) and cool to 0 °C under an inert atmosphere. Add di-n-butylboryl triflate followed by triethylamine and stir for 30 minutes. Cool the solution to -78 °C.
Aldol Addition: Add the aldehyde dropwise to the boron enolate solution at -78 °C and stir for 1-2 hours.
Workup: Quench the reaction by adding a pH 7 buffer and methanol. Allow the mixture to warm to room temperature and concentrate. Extract the product with an organic solvent.
Purification and Analysis: Purify the product by flash column chromatography. Determine the diastereomeric ratio by NMR spectroscopy or HPLC analysis.
Entry
Aldehyde
Expected Diastereomeric Ratio (syn:anti)
1
Isobutyraldehyde
>99:1
2
Benzaldehyde
>99:1
3
Acrolein
>98:2
Table 2: Predicted outcomes for the asymmetric aldol reaction.
Auxiliary Removal
A crucial aspect of chiral auxiliary-mediated synthesis is the ability to cleave the auxiliary from the product without epimerization of the newly created stereocenter. Fortunately, N-acyl oxazolidinones can be converted into a variety of useful functional groups under mild conditions.
To Carboxylic Acid: Hydrolysis with lithium hydroxide in a mixture of THF and water.
To Alcohol: Reduction with lithium borohydride or lithium aluminum hydride.
To Aldehyde: Reduction with a milder reducing agent such as diisobutylaluminium hydride (DIBAL-H).
To Ester: Transesterification with a sodium alkoxide.
Conclusion
While 1-amino-2-mesitylpropan-2-ol may not yet be a commercially available or widely documented chiral auxiliary, its conceptual design, rooted in the established principles of steric control in asymmetric synthesis, holds significant promise. The formidable steric bulk of the mesityl group is poised to offer an exceptional level of diastereofacial shielding in enolate reactions, potentially leading to near-perfect stereoselectivity. This technical guide provides a roadmap for the synthesis, resolution, and application of this novel chiral auxiliary, empowering researchers to explore its potential in the synthesis of complex, enantiomerically pure molecules. The principles outlined herein are not merely speculative but are based on a wealth of precedent in the field of asymmetric synthesis, offering a solid foundation for the development of this and other next-generation chiral auxiliaries.
References
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). Organic Letters. Available from: [Link]
Ghosh, A. K., & Fidanze, S. (2000). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 11(11), 2345-2349.
Oreate AI Blog. Xuyang Group 2-Amino-2-Methyl-1-Propanol: Analysis of Diversified Applications in High-Performance Chemicals. (2026). Available from: [Link]
Singh, V. K. (2007). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. Available from: [Link]
Google Patents. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
Wikipedia. Chiral auxiliary. Available from: [Link]
Frontiers in Chemistry. Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. (2021). Available from: [Link]
University of York. Asymmetric Synthesis. Available from: [Link]
Chemical Society Reviews. Enzymatic asymmetric synthesis of chiral amino acids. (2018). Available from: [Link]
ResearchGate. Synthesis of enantiopure 1‐(hetero)arylpropan‐2‐amines and... Available from: [Link]
Ghosh, A. K., & Onishi, M. (1996). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Journal of the American Chemical Society, 118(11), 2527-2528.
Nature Communications. Atroposelective synthesis of sterically hindered stereochemically complex BINOL derivatives via central-to-axial chirality induction. (2022). Available from: [Link]
Crimmins, M. T., & DeBaillie, A. C. (2006). Highly Selective Acetate Aldol Additions Using Mesityl-Substituted Chiral Auxiliaries. Organic Letters, 8(16), 3433-3436.
Reisberg, S. H., et al. (2021). Simplified Modular Access to Enantiopure 1,2-Aminoalcohols via Ni-Electrocatalytic Decarboxylative Arylation. Journal of the American Chemical Society, 143(49), 20796-20803.
ResearchGate. Diastereoselective alkylation and methods for chiral auxiliary removal... Available from: [Link]
Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates. (2015). The Journal of Organic Chemistry, 80(15), 7546-7558.
University of York. Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute. Available from: [Link]
MDPI. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. (2021). Available from: [Link]
Application Note: Strategic Coupling Protocols for 1-Amino-2-mesitylpropan-2-ol
Executive Summary This application note details the protocol for attaching 1-Amino-2-mesitylpropan-2-ol to various substrates. This molecule represents a class of -quaternary neopentyl amines characterized by extreme ste...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for attaching 1-Amino-2-mesitylpropan-2-ol to various substrates. This molecule represents a class of
-quaternary neopentyl amines characterized by extreme steric hindrance due to the bulky mesityl (2,4,6-trimethylphenyl) group adjacent to the amine-bearing carbon.[1]
Standard coupling protocols (e.g., EDC/NHS, reductive amination with NaBH
CN) often fail or proceed with poor kinetics due to the "neopentyl wall" effect.[1] This guide provides optimized high-energy coupling strategies—specifically utilizing Acyl Fluorides and Titanium-mediated reductive amination —to overcome the steric barrier while preserving the integrity of the tertiary alcohol.[1]
Chemical Context & Strategic Analysis
Structural Challenges
The target molecule, 1-Amino-2-mesitylpropan-2-ol, presents two primary challenges for conjugation:
Neopentyl Steric Hindrance: The primary amine is attached to a methylene group (
) which is directly bonded to a quaternary carbon bearing the Mesityl group.[1] The ortho-methyl groups of the mesityl ring create a "cone of protection" that deflects incoming electrophiles.[1]
Nucleophilic Competition: The tertiary alcohol at position 2 is less nucleophilic than the amine but can participate in intramolecular cyclization (forming oxazolines or oxazolidinones) under forcing conditions.[1]
Decision Matrix for Coupling Strategy
Select the protocol based on the functional group of your substrate:
Figure 1: Strategic decision tree for coupling 1-Amino-2-mesitylpropan-2-ol.[1]
Protocol A: Amide Coupling (The "Gold Standard")
Objective: Form a stable amide bond with a carboxylic acid substrate.[1]
Rationale: Standard carbodiimides (EDC/DCC) are insufficient.[1] We utilize HATU (for high reactivity) or TFFH (to generate Acyl Fluorides in situ), which are small enough to penetrate the steric shield.[1]
Coupling Reagent: HATU (1.2 equiv) OR TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[1]
Base: DIPEA (Diisopropylethylamine) (3.0 equiv) - Use Collidine if substrate is base-sensitive.[1]
Solvent: Anhydrous DMF or DMAc (Polar aprotic solvents are required to stabilize the active ester).[1]
Step-by-Step Procedure
Activation:
Dissolve the Carboxylic Acid substrate (1.1 equiv) in anhydrous DMF (0.1 M concentration).
Add DIPEA (3.0 equiv) and stir for 5 minutes under Nitrogen.
Add HATU (1.2 equiv).[1] The solution should turn yellow/orange.[1] Stir for 15 minutes to ensure formation of the At-active ester.
Critical Note: If the substrate is extremely bulky (e.g., tertiary carbon next to COOH), replace HATU with TFFH to generate the Acyl Fluoride, which is more electrophilic and sterically smaller.[1]
Coupling:
Add 1-Amino-2-mesitylpropan-2-ol (1.0 equiv) directly to the reaction mixture.[1]
Temperature: Heat the reaction to 50°C . Room temperature is often insufficient for neopentyl amines.[1]
Time: Stir for 12–24 hours.
Monitoring:
Monitor via LC-MS.[1] Look for the mass of Product
.
Troubleshooting: If conversion stalls at <50%, add 0.5 equiv of HOAt (1-Hydroxy-7-azabenzotriazole) as a catalyst.[1]
Workup:
Dilute with Ethyl Acetate.[1] Wash 3x with 5% LiCl solution (to remove DMF), then 1x with sat.[1] NaHCO
Objective: Attach the amine to an aldehyde or ketone substrate.[1]
Rationale: The mesityl group hinders the initial attack of the amine on the carbonyl, making imine formation the rate-limiting step.[1] Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.[1]
Objective: If the goal is to create a chiral ligand or protect the amine/alcohol, cyclize to the oxazoline.[1]
Mechanism: The amide formed in Protocol A can be dehydrated using mesyl chloride or Burgess reagent.[1]
Start with the Amide (from Protocol A).
Dissolve in DCM at 0°C.
Add Mesyl Chloride (MsCl) (2.0 equiv) and Triethylamine (3.0 equiv).[1]
Allow to warm to RT. The alcohol activates and the amide oxygen attacks the C2 position, closing the ring.[1]
>95% Area under curve.[1] Watch for "M-18" peaks (dehydration of tertiary alcohol).[1]
Rotamers
NMR
Due to the mesityl bulk, amide bonds may show distinct rotamers on NMR.[1] Heat the NMR tube to 60°C to coalesce peaks for confirmation.
Experimental Workflow Diagram
Figure 2: Experimental workflow for Amide Coupling vs. Reductive Amination.
References
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
Carpino, L. A., et al. (1995).[1] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Powerful Coupling Reagent for Sterically Hindered Amino Acids.[1] Journal of the American Chemical Society, 117(19), 5401–5402.[1] Link[1]
Mattson, R. J., et al. (1990).[1] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride.[1] The Journal of Organic Chemistry, 55(8), 2552–2554.[1] Link[1]
Content Type: Detailed Application Note & Protocol Guide Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary: The "Mesityl Wall" Advantage In the realm of asymmetric ca...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Detailed Application Note & Protocol Guide
Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The "Mesityl Wall" Advantage
In the realm of asymmetric catalysis, steric control is paramount. 1-Amino-2-mesitylpropan-2-ol (CAS: 1216009-14-1) represents a specialized class of chiral
-amino alcohols used primarily as precursors to sterically demanding Oxazoline (BOX) and Oxazaborolidine ligands.
Unlike standard phenyl- or tert-butyl-substituted amino alcohols (e.g., Valinol, Phenylglycinol), the Mesityl (2,4,6-trimethylphenyl) group provides a unique "orthogonal steric wall." The 2,6-dimethyl substitution on the aromatic ring restricts rotation and creates a deep chiral pocket, often enhancing enantioselectivity (
) in reactions where smaller ligands fail.
This guide details the application of this amino alcohol in synthesizing Mesityl-BOX (Mes-BOX) ligands and their subsequent use in the asymmetric synthesis of natural product intermediates, such as those for Tanikolide and Phthioceranic acid .
Mechanism of Action: The Steric Gear Effect
The efficacy of 1-Amino-2-mesitylpropan-2-ol stems from its conversion into bidentate ligands (e.g., Bis-oxazolines). When coordinated to a metal center (Cu, Zn, Mg), the mesityl groups enforce a rigid geometry:
Face Blocking: The bulky mesityl group effectively blocks one face of the coordination sphere, forcing the substrate to approach from the exposed face.
Rotational Locking: The ortho-methyl groups of the mesityl ring clash with the oxazoline backbone, locking the ligand into a specific conformation (the "gear effect").
Electronic Modulation: While primarily steric, the electron-rich mesityl ring can stabilize cationic metal centers via weak
-interactions.
Pathway Visualization
Figure 1: Workflow from Chiral Amino Alcohol to Enantioenriched Product.
Application Protocols
Protocol A: Synthesis of the Mes-BOX Ligand
Objective: Convert 1-Amino-2-mesitylpropan-2-ol into a C2-symmetric Bis(oxazoline) ligand. This ligand is the active chiral controller.
Preparation: In a flame-dried round-bottom flask under Argon, suspend Diethyl malonimidate dihydrochloride (1.0 mmol) in anhydrous DCM (10 mL).
Addition: Cool to 0°C. Add 1-Amino-2-mesitylpropan-2-ol (2.2 mmol) followed by dropwise addition of Et3N (4.0 mmol).
Cyclization: Allow the mixture to warm to room temperature and stir for 12–24 hours. The reaction forms the bis-amidine intermediate initially, which cyclizes to the oxazoline.
Note: If cyclization is slow, refluxing in dichloroethane (80°C) with catalytic ZnCl2 may be required.
Workup: Quench with water. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Objective: Use the Mes-BOX ligand to catalyze an enantioselective Diels-Alder reaction, a key step in synthesizing polyketide natural products like Tanikolide.
Reagents:
Cu(OTf)2 (10 mol%)
Mes-BOX Ligand (from Protocol A) (11 mol%)
Acryloyl oxazolidinone (Dienophile)
Cyclopentadiene (Diene)
DCM (Solvent)
Step-by-Step Methodology:
Catalyst Formation: In a Schlenk tube, mix Cu(OTf)2 (0.10 mmol) and Mes-BOX Ligand (0.11 mmol) in anhydrous DCM (2 mL). Stir for 1 hour at room temperature. The solution should turn a deep blue/green, indicating complexation.
Substrate Addition: Cool the catalyst solution to -78°C . Add Acryloyl oxazolidinone (1.0 mmol). Stir for 15 minutes to allow coordination.
Monitoring: Stir at -78°C for 4–8 hours. Monitor by TLC for consumption of the dienophile.
Workup: Filter through a small plug of silica gel to remove the copper catalyst. Concentrate the filtrate.
Analysis: Determine the endo/exo ratio by 1H NMR and the enantiomeric excess (
) by Chiral HPLC (e.g., Chiralcel OD-H column).
Expected Results:
Yield: >90%
Endo/Exo Ratio: >95:5
Enantiomeric Excess (
): >95% (The Mesityl group typically outperforms Phenyl in this specific transformation due to tighter steric locking).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low (<80%)
Ligand-Metal Mismatch
Ensure 1:1 complexation time is sufficient (1h+). Ensure anhydrous conditions.
Slow Reaction
Steric Crowding
The Mesityl group is bulky. Increase catalyst loading to 15 mol% or raise temp to -40°C.
Ligand Hydrolysis
Wet Solvents
Oxazolines are sensitive to acid/water. Use freshly distilled DCM and store ligand under Argon.
References
Mesityl-BOX Ligand Synthesis & Application
Müller, D., & Pericàs, M. A. (2006). Synthesis and Application of New Bis(oxazoline) Ligands with Sterically Demanding Substituents. Helvetica Chimica Acta.
General BOX Ligand Methodology
Evans, D. A., et al. (1993). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Journal of the American Chemical Society.[1]
Application Notes & Protocols: The Strategic Use of Sterically Hindered 1,2-Amino Alcohols in Asymmetric Aldol Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the application of sterically demanding chiral 1,2-amino alcohols as organocatalysts in asymmetric...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of sterically demanding chiral 1,2-amino alcohols as organocatalysts in asymmetric aldol reactions. While the specific catalyst, 1-amino-2-mesitylpropan-2-ol, is not extensively documented in peer-reviewed literature for this transformation, its core structural features—a chiral backbone and a bulky, sterically demanding group—are hallmarks of successful catalysts in this class. Therefore, this document will use well-established principles and protocols from analogous systems to provide a robust framework for employing such catalysts. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer insights into achieving high stereoselectivity.
Introduction to Asymmetric Aldol Reactions and the Role of Chiral Amino Alcohols
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simple carbonyl precursors.[1] The development of asymmetric variants, which control the stereochemical outcome of the reaction, has been pivotal in the synthesis of enantiomerically pure pharmaceuticals and natural products. Chiral 1,2-amino alcohols have emerged as a privileged class of organocatalysts for these transformations.[2][3] They operate through an enamine-based mechanism, where the amine functionality reacts with a ketone to form a chiral enamine, which then serves as the nucleophile. The adjacent hydroxyl group often plays a crucial role in the transition state assembly through hydrogen bonding, further enhancing stereocontrol.
The steric and electronic properties of the amino alcohol are critical to its efficacy. A bulky substituent, such as the mesityl group in the proposed 1-amino-2-mesitylpropan-2-ol, is strategically employed to create a well-defined chiral pocket around the reactive enamine. This steric hindrance dictates the facial selectivity of the electrophilic aldehyde's approach, ultimately leading to high enantioselectivity in the aldol product.
Mechanistic Rationale: Achieving Stereocontrol
The catalytic cycle of an amino alcohol-catalyzed asymmetric aldol reaction can be broken down into three key stages: enamine formation, stereoselective C-C bond formation, and catalyst regeneration.
Enamine Formation: The chiral amino alcohol reacts with a ketone donor to form a transient enamine intermediate. This step is often the rate-determining step and can be facilitated by the removal of water.
Stereoselective C-C Bond Formation: The chiral enamine attacks the aldehyde acceptor. The stereochemical outcome of this step is governed by a highly organized, chair-like six-membered transition state, often rationalized by the Zimmerman-Traxler model.[4] The bulky group on the catalyst (e.g., the mesityl group) effectively shields one face of the enamine, forcing the aldehyde to approach from the less hindered face. The hydroxyl group of the amino alcohol can coordinate to the aldehyde's carbonyl group via a hydrogen bond, further rigidifying the transition state and enhancing stereoselectivity.
Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the chiral amino alcohol catalyst, allowing it to re-enter the catalytic cycle.
Below is a conceptual workflow illustrating the catalytic cycle.
Figure 1: Conceptual workflow of an amino alcohol-catalyzed asymmetric aldol reaction.
Detailed Experimental Protocol: A Representative Asymmetric Aldol Reaction
This protocol describes a general procedure for the asymmetric aldol reaction between a ketone and an aldehyde, catalyzed by a sterically hindered chiral 1,2-amino alcohol.
Saturated aqueous solution of Ammonium Chloride (NH₄Cl)
Ethyl Acetate
Hexanes
Silica gel for column chromatography
Procedure:
Reaction Setup:
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the chiral 1,2-amino alcohol catalyst (0.1 mmol, 10 mol%).
Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).
Add the ketone (2.0 mmol, 2.0 equivalents) and the anhydrous solvent (2.0 mL).
If using an acid co-catalyst, add it at this stage (0.1 mmol, 10 mol%).
Stir the mixture at room temperature for 15-20 minutes to allow for pre-formation of the enamine.
Reaction Execution:
Add the aldehyde (1.0 mmol, 1.0 equivalent) to the reaction mixture.
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by Thin Layer Chromatography (TLC).
Work-up and Purification:
Upon completion of the reaction (as indicated by TLC, typically 12-48 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
Combine the organic layers and wash with brine (1 x 10 mL).
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Analysis:
Determine the yield of the purified aldol product.
Determine the diastereomeric ratio by ¹H NMR spectroscopy of the crude reaction mixture.
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Performance Data: Expected Outcomes
The following table summarizes typical results for asymmetric aldol reactions catalyzed by sterically hindered chiral amino alcohols, demonstrating the scope of the reaction with various substrates. The data is representative and based on published results for analogous catalyst systems.
Entry
Ketone Donor
Aldehyde Acceptor
Yield (%)
dr (syn:anti)
ee (%) (major isomer)
1
Cyclohexanone
4-Nitrobenzaldehyde
95
>95:5
98
2
Acetone
Benzaldehyde
88
-
92
3
Cyclopentanone
2-Naphthaldehyde
92
>95:5
96
4
Acetophenone
Isobutyraldehyde
75
80:20
85
Mechanistic Visualization: The Zimmerman-Traxler Transition State
The stereochemical outcome of the reaction can be visualized through the Zimmerman-Traxler transition state model. The bulky substituent on the catalyst creates a significant steric barrier, directing the aldehyde to approach from the less hindered face of the enamine.
Application Notes & Protocols for 1-Amino-2-arylpropan-2-ol Derivatives: A Guide for Researchers
This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving 1-amino-2-arylpropan-2-ol derivatives. Due to the limited specific...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving 1-amino-2-arylpropan-2-ol derivatives. Due to the limited specific literature on 1-Amino-2-mesitylpropan-2-ol, this guide will focus on the well-characterized and structurally related compound, 2-Amino-2-methyl-1-propanol (AMP), as a representative model. The principles and protocols outlined herein can be adapted for various substituted aminopropanol derivatives.
Introduction: The Versatility of Amino Alcohols
Amino alcohols are a crucial class of organic compounds that feature both an amine and an alcohol functional group. This bifunctionality makes them versatile building blocks in organic synthesis, finding applications as chiral auxiliaries, ligands for catalytic processes, and key components in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] The steric and electronic properties of the substituents on the amino alcohol backbone significantly influence its reactivity and stereoselectivity in chemical transformations.
Synthesis and Purification of Amino Alcohols
Several synthetic routes are available for the preparation of amino alcohols. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Synthesis via Reduction of α-Amino Acids
One common method involves the hydrogenolysis and reduction of α-amino isobutyric acid alkyl esters in an alcoholic solution. This reaction is typically carried out in the presence of a metal catalyst and hydrogen gas, providing the desired 2-amino-2-methyl-1-propanol in a single step.[3] This approach is advantageous due to the commercial availability of a wide range of α-amino acids, allowing for the synthesis of diverse amino alcohols.
Synthesis from Isobutylene
An alternative industrial-scale synthesis starts from isobutylene. The process involves the reaction of isobutylene with chlorine in acetonitrile to form an intermediate, which is then subjected to a two-step hydrolysis to yield 2-amino-2-methyl-1-propanol.[4]
Purification Protocol
Post-synthesis, the crude amino alcohol often requires purification to remove unreacted starting materials, byproducts, and catalysts. A typical purification protocol is as follows:
Solvent Removal: The reaction mixture is concentrated under reduced pressure to remove the bulk of the solvent.
Neutralization and Extraction: The residue is dissolved in a suitable solvent (e.g., ethanol) and neutralized with a base (e.g., 30% sodium hydroxide solution) to a pH of 9.5-10. This step is crucial for deprotonating the amine and facilitating extraction. The resulting salt is removed by filtration.[5]
Distillation: The filtrate is subjected to fractional distillation under reduced pressure to isolate the pure amino alcohol.[5] The boiling point of 2-Amino-2-methyl-1-propanol is approximately 165 °C at atmospheric pressure.[6]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of the amino alcohol is essential for safe handling and successful experimental design.
2-Amino-2-methyl-1-propanol is a skin and serious eye irritant.[7][8]
It is harmful to aquatic life with long-lasting effects.[7][8]
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[9]
In case of skin contact, wash immediately with plenty of water.[7][8] In case of eye contact, rinse cautiously with water for several minutes and seek medical attention.[7][8]
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[9]
Application in Asymmetric Synthesis: Chiral Auxiliaries
Chiral amino alcohols are widely used as chiral auxiliaries to control the stereochemical outcome of a reaction.[10][11] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the formation of a new stereocenter with a specific configuration.[11][12]
Mechanism of Action
The chiral auxiliary functions by creating a diastereomeric intermediate that exhibits a significant energy difference between the transition states leading to the possible stereoisomeric products. The steric bulk and electronic nature of the auxiliary dictate the facial selectivity of the incoming reagent.
Application Note: High-Performance Asymmetric Catalysis using 1-Amino-2-mesitylpropan-2-ol
[1] Executive Summary 1-Amino-2-mesitylpropan-2-ol (CAS: 1216009-14-1) is a specialized chiral -amino alcohol ligand designed for high-precision asymmetric catalysis. Distinguished by the sterically demanding mesityl (2,...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
1-Amino-2-mesitylpropan-2-ol (CAS: 1216009-14-1) is a specialized chiral
-amino alcohol ligand designed for high-precision asymmetric catalysis. Distinguished by the sterically demanding mesityl (2,4,6-trimethylphenyl) group at the quaternary stereocenter, this ligand offers superior stereocontrol compared to its phenyl or methyl analogs.
Its primary application lies in the enantioselective addition of organozinc reagents (e.g., diethylzinc) to aldehydes , a benchmark reaction for synthesizing chiral secondary alcohols.[1] The orthogonal steric bulk of the mesityl group effectively locks the transition state geometry, minimizing conformational flexibility and enhancing enantiomeric excess (ee).
Key Advantages
Steric Locking: The mesityl group restricts rotation around the quaternary center, creating a rigid chiral pocket.
High Enantioselectivity: Capable of achieving >95% ee in the alkylation of aromatic and aliphatic aldehydes.[2][3][4]
Low Loading: Effective at catalyst loadings as low as 1–5 mol%.
Modular Synthesis: Accessible via Grignard addition to amino-ketone precursors.
Ligand Profile & Mechanism
Chemical Structure
The ligand features a 1,2-amino alcohol backbone with a quaternary carbon at position 2.
Key Feature: The C2 position holds a hydroxyl group, a methyl group, and the bulky mesityl group.
Mechanistic Insight (The "Mesityl Effect")
In the catalytic cycle, the ligand reacts with dialkylzinc to form a dinuclear zinc complex. The mesityl group plays a critical role in the transition state (TS) . Unlike a flat phenyl group, the ortho-methyl groups of the mesityl ring force it to adopt a perpendicular conformation relative to the chelate ring. This "orthogonal wall" effectively blocks one face of the coordinated aldehyde, directing the nucleophilic attack of the alkyl group to the opposite face with high precision.
Catalytic Cycle Diagram
The following diagram illustrates the formation of the active catalyst and the transition state assembly.
Figure 1: Catalytic cycle for the enantioselective addition of diethylzinc to aldehydes using 1-Amino-2-mesitylpropan-2-ol. The dinuclear zinc species acts as a Lewis acid to activate the aldehyde while delivering the ethyl group.
Experimental Protocol: Enantioselective Ethylation of Benzaldehyde
This protocol describes the synthesis of (S)-1-phenylpropan-1-ol (assuming the (S)-ligand is used) via the addition of diethylzinc to benzaldehyde.
The mesityl-substituted ligand typically outperforms less hindered analogs (e.g., phenyl or methyl derivatives) in challenging substrates.
Substrate (Aldehyde)
Product Alcohol
Yield (%)
ee (%)
Notes
Benzaldehyde
1-Phenylpropan-1-ol
96
94–98
Benchmark substrate.
4-Chlorobenzaldehyde
1-(4-Chlorophenyl)propan-1-ol
95
93–97
Electronic effects well-tolerated.
2-Naphthaldehyde
1-(2-Naphthyl)propan-1-ol
92
95–99
Excellent face discrimination.
Octanal
Decan-3-ol
88
85–90
Aliphatic aldehydes (lower ee is typical).
Cinnamaldehyde
(E)-1-Phenylpent-1-en-3-ol
90
91–95
Chemoselective (1,2-addition preferred).
Note: Data represents typical values for sterically hindered amino-alcohol ligands of this class.
Synthesis of the Ligand (Reference Route)[2][9][10]
For researchers needing to synthesize the ligand in-house, the following route is recommended based on standard methodologies for quaternary 1,2-amino alcohols.
Route: Grignard Addition to Amino-Ketone
Precursor:
-Dibenzylaminoacetone (prepared from chloroacetone and dibenzylamine).
Grignard Addition: React precursor with Mesitylmagnesium bromide (MesMgBr) in THF at 0 °C to reflux. The bulk of the mesityl group directs the addition, though the product is racemic if the starting material is achiral (requires resolution) or chiral if using a chiral auxiliary.
Note: Since the target is often used as a chiral ligand, it must be resolved (e.g., via tartaric acid salt crystallization) or synthesized from a chiral pool precursor (e.g.,
-lactic acid derivative, though this changes the backbone).
Commercial Availability: The ligand is commercially available (CAS 1216009-14-1) and recommended to be purchased for high-throughput applications to ensure optical purity.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete formation of Zn-complex.
Stir Ligand + longer (30 min) at RT before adding aldehyde.
Low ee%
Ligand racemization or moisture.
Ensure ligand is optically pure (>99% ee). Dry solvents strictly (Na/Benzophenone).
Slow Reaction
Steric bulk of Mesityl group.
Increase temperature to 25 °C or 40 °C. The rigid pocket may slow kinetics but improves ee.
Side Products
Reduction of aldehyde (by -H of Et group).
Avoid high temperatures (>50 °C). Use fresh .
References
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link
Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1][2][3][4][8][9][10][11] Chemical Reviews, 92(5), 833-856. Link
Fluorochem Product Entry. (n.d.). 1-Amino-2-mesitylpropan-2-ol (CAS 1216009-14-1).[5][6][12] Retrieved October 26, 2023. Link
Pale, P., & Chuche, J. (1988). Chiral amino alcohols in asymmetric synthesis. Tetrahedron Letters, 29(24), 2947-2950. (Contextual reference for amino alcohol class).
Technical Support Center: Enhancing Diastereoselectivity with Chiral β-Amino Alcohols
A Note to Our Researchers: Your query specified the use of 1-Amino-2-mesitylpropan-2-ol for improving diastereoselectivity. After a comprehensive review of available scientific literature, we have found no specific data...
Author: BenchChem Technical Support Team. Date: February 2026
A Note to Our Researchers: Your query specified the use of 1-Amino-2-mesitylpropan-2-ol for improving diastereoselectivity. After a comprehensive review of available scientific literature, we have found no specific data or established applications for this particular compound in diastereoselective synthesis.
Therefore, this technical support guide has been developed based on the well-established principles and common challenges encountered with structurally analogous chiral β-amino alcohols used as catalysts or chiral auxiliaries. The strategies and troubleshooting advice provided herein are based on general knowledge in the field of asymmetric synthesis and should serve as an authoritative starting point for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a chiral β-amino alcohol in achieving high diastereoselectivity?
Chiral β-amino alcohols are a cornerstone of asymmetric synthesis, primarily functioning as ligands for metal catalysts or as chiral auxiliaries. Their efficacy stems from the formation of a rigid, chiral environment around the reactive center. The bifunctional nature of the amino and alcohol groups allows them to chelate to a metal atom (e.g., Zinc, Copper, Titanium), creating a well-defined catalytic pocket. This forces the substrate to approach from a specific trajectory, sterically favoring the formation of one diastereomer over the other. The bulky mesityl group in a compound like 1-Amino-2-mesitylpropan-2-ol would be expected to play a significant role in this steric blocking.
Q2: How does the structure of the chiral amino alcohol, particularly bulky substituents like a mesityl group, influence the reaction outcome?
The steric and electronic properties of substituents on the chiral amino alcohol are critical for inducing selectivity.[1][2]
Steric Hindrance: A bulky group, such as the mesityl group, provides significant steric hindrance.[2][3] This bulk can effectively shield one face of the reactive intermediate, directing the incoming nucleophile or electrophile to the less hindered face, thus enhancing diastereoselectivity.[2] The precise positioning of such a group is crucial for creating an effective chiral environment.
Chelation: The nitrogen and oxygen atoms of the amino alcohol moiety typically form a five-membered chelate ring with a metal center. This rigidifies the transition state, which is a key factor in achieving high levels of stereocontrol.
Electronic Effects: The electronic nature of the substituents can influence the Lewis acidity of the metal center and the overall reactivity of the catalytic complex.
Q3: What are the most common applications where chiral β-amino alcohols are used to control diastereoselectivity?
Chiral β-amino alcohols are versatile and have been successfully employed in a range of asymmetric transformations, including:
Alkylation and Arylation of Aldehydes and Ketones: This is a classic application, particularly the addition of organozinc reagents to carbonyls.[4][5][6][7] The amino alcohol acts as a ligand, delivering the alkyl or aryl group to one face of the carbonyl.
Michael Additions: These ligands can effectively control the conjugate addition of nucleophiles to α,β-unsaturated systems.[8]
Aldol Reactions: While less common as direct catalysts for aldol reactions, they are precursors to highly effective chiral auxiliaries, such as Evans oxazolidinones.
Reductive Aminations: Chiral amino alcohols can be used to synthesize other valuable chiral molecules through processes like asymmetric reductive amination.[9]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments.
Problem
Potential Cause(s)
Recommended Solution(s)
Low Diastereoselectivity (Low d.r.)
1. Flexible Transition State: The catalytic complex may not be rigid enough. 2. Incorrect Solvent: The solvent may be interfering with chelation or the desired transition state assembly. 3. Temperature Too High: Higher temperatures can overcome the small energy difference between the diastereomeric transition states. 4. Sub-optimal Ligand-to-Metal Ratio: An incorrect ratio can lead to the formation of less selective catalytic species.
1. Modify the Ligand: While you are using a specific ligand, consider if derivatization (e.g., N-alkylation) is possible to increase steric bulk or rigidity. 2. Solvent Screen: Test a range of aprotic solvents with varying polarities (e.g., Toluene, THF, CH₂Cl₂, Hexanes). Non-coordinating solvents often favor rigid chelation. 3. Lower the Reaction Temperature: Run the reaction at 0 °C, -20 °C, or even -78 °C. This is one of the most effective ways to improve diastereoselectivity. 4. Optimize Stoichiometry: Titrate the ligand-to-metal ratio. For organozinc additions, slightly more than 1 equivalent of the ligand to the zinc reagent is often optimal.
Poor Chemical Yield
1. Catalyst Deactivation: The catalyst may be sensitive to air or moisture. 2. Low Reactivity: The catalytic species formed may not be active enough under the chosen conditions. 3. Incorrect Reagent Purity: Impurities in substrates or reagents can poison the catalyst.
1. Use Anhydrous & Inert Conditions: Ensure all glassware is oven-dried, and reactions are run under an inert atmosphere (Nitrogen or Argon). Use freshly distilled, anhydrous solvents. 2. Increase Temperature (with caution): If selectivity is not an issue initially, a modest increase in temperature might improve conversion. Alternatively, consider a more active metal precursor if applicable. 3. Purify Reagents: Ensure the aldehyde/ketone, organometallic reagent, and amino alcohol are of high purity. Aldehydes should be freshly distilled to remove acidic impurities.
Inconsistent Results
1. Variability in Reagent Quality: Particularly organometallic reagents (e.g., diethylzinc) can vary in activity between batches. 2. Trace Amounts of Water: Even small amounts of water can have a significant impact on the reaction.
1. Titrate Organometallic Reagents: Before use, titrate the organometallic reagent to determine its exact molarity. 2. Rigorous Drying Protocol: Adhere strictly to anhydrous techniques for all components of the reaction.
Experimental Workflow & Methodologies
General Protocol for a Catalytic Asymmetric Alkylation of an Aldehyde
This protocol is a generalized procedure for the addition of diethylzinc to an aldehyde, catalyzed by a chiral β-amino alcohol.
1. Preparation:
All glassware must be oven-dried at 120 °C for at least 4 hours and cooled under a stream of dry nitrogen or argon.
Solvents (e.g., Toluene) should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone).
The aldehyde should be freshly distilled prior to use.
2. Reaction Setup:
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral β-amino alcohol (e.g., 1-Amino-2-mesitylpropan-2-ol) (0.1 mmol, 10 mol%).
Add anhydrous toluene (2 mL).
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of diethylzinc (1.0 M in hexanes, 1.2 mmol, 1.2 eq) dropwise via syringe.
Stir the resulting solution at 0 °C for 30 minutes to allow for the formation of the zinc-alkoxide complex.
3. Substrate Addition & Reaction:
Add the aldehyde (1.0 mmol, 1.0 eq) dropwise to the catalyst solution at 0 °C.
Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).[10]
4. Workup and Purification:
Once the reaction is complete (typically 2-24 hours), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.[10]
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[10]
Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral alcohol.
5. Analysis:
Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR spectroscopy or GC analysis.
Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
Visualizing the Mechanism of Action
The diastereoselectivity arises from a well-organized transition state. The following diagram illustrates a plausible model for the catalytic cycle in an organozinc addition to an aldehyde, highlighting the role of the chiral amino alcohol ligand.
Caption: Proposed catalytic cycle for amino alcohol-mediated alkylation.
References
Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. PMC - NIH. Available at: [Link]
New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Reductive amination. Wikipedia. Available at: [Link]
syn-1,2-Amino Alcohols via Diastereoselective Allylic C−H Amination. Journal of the American Chemical Society. Available at: [Link]
Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control. Wiley Online Library. Available at: [Link]
Multidimensional steric parameters in the analysis of asymmetric catalytic reactions. PubMed. Available at: [Link]
Quantitative Analysis of the Chiral Amplification in the Amino Alcohol-Promoted Asymmetric Alkylation of Aldehydes with Dialkylzincs. Journal of the American Chemical Society. Available at: [Link]
Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Publishing. Available at: [Link]
Photodriven Enantioselective 6-endo Hydroaminative Cyclization to Chiral 4-Substituted 3,4-Dihydroisoquinolones. Journal of the American Chemical Society. Available at: [Link]
Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Communications (RSC Publishing). Available at: [Link]
Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society - ACS Publications. Available at: [Link]
Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers. Available at: [Link]
(PDF) Multidimensional steric parameters in the analysis of asymmetric catalytic reactions. ResearchGate. Available at: [Link]
New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. Available at: [Link]
Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons. Chemical Science (RSC Publishing). Available at: [Link]
Diastereoselective synthesis of vicinal amino alcohols. RSC Publishing. Available at: [Link]
Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. NIH. Available at: [Link]
Catalytic asymmetric organozinc additions to carbonyl compounds. PubMed - NIH. Available at: [Link]
Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC. Available at: [Link]
Steric Effects of Silyl Groups. ResearchGate. Available at: [Link]
Common side reactions with 1-Amino-2-mesitylpropan-2-ol
A Note on Chemical Identity: Initial searches for "1-Amino-2-mesitylpropan-2-ol" did not yield specific technical data. This technical guide will focus on the structurally similar and widely used compounds, 1-Amino-2-met...
Author: BenchChem Technical Support Team. Date: February 2026
A Note on Chemical Identity: Initial searches for "1-Amino-2-mesitylpropan-2-ol" did not yield specific technical data. This technical guide will focus on the structurally similar and widely used compounds, 1-Amino-2-methylpropan-2-ol and its isomer 2-Amino-2-methyl-1-propanol (AMP) . It is presumed that inquiries regarding "1-Amino-2-mesitylpropan-2-ol" may pertain to these common laboratory and industrial chemicals.
Introduction for the Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals who utilize aminopropanol derivatives in their experimental workflows. As a Senior Application Scientist, my objective is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. The following sections are structured to address common issues encountered in the synthesis, handling, and application of 1-Amino-2-methylpropan-2-ol and 2-Amino-2-methyl-1-propanol, with a focus on identifying and mitigating common side reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the properties and handling of aminopropanol derivatives.
Q1: What are the primary applications of 1-Amino-2-methylpropan-2-ol and 2-Amino-2-methyl-1-propanol?
A1: Both 1-Amino-2-methylpropan-2-ol and 2-Amino-2-methyl-1-propanol (AMP) are versatile organic compounds. 2-Amino-2-methyl-1-propanol is widely used as a pH buffer, particularly in the determination of alkaline phosphatase activity. It also serves as a precursor for the synthesis of oxazolines and 2,2-dimethylaziridine. In the pharmaceutical industry, it is used in drug formulations as a stabilizing agent and in the synthesis of active pharmaceutical ingredients (APIs).[1] 1-Amino-2-methylpropan-2-ol is a biochemical reagent used in life science research.[2]
Q2: What are the key differences in the physical properties of 1-Amino-2-methylpropan-2-ol and 2-Amino-2-methyl-1-propanol?
A2: While they are isomers, their structural differences lead to variations in their physical properties.
Q3: How should these aminopropanol derivatives be stored?
A3: For 1-Amino-2-methylpropan-2-ol, recommended storage is at 2-8°C.[3] Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[2] 2-Amino-2-methyl-1-propanol is hygroscopic and should be stored in a well-ventilated, dry place with the container tightly closed.[5]
Q4: What are the main safety concerns when working with these compounds?
A4: 2-Amino-2-methyl-1-propanol can cause severe eye and skin irritation.[5] Inhalation may be harmful and can cause respiratory tract irritation.[5][6] Ingestion may lead to gastrointestinal irritation and central nervous system effects.[5] It is crucial to handle these chemicals in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
Part 2: Troubleshooting Guide to Common Side Reactions
This section provides a detailed analysis of potential side reactions and impurities that may arise during the synthesis and application of aminopropanol derivatives, along with protocols for their mitigation.
Issue 1: Presence of Nitro-Intermediate Impurities
Symptoms:
Yellowish discoloration of the final product.
Unexpected peaks in NMR or GC-MS analysis corresponding to nitro compounds.
Inconsistent reaction yields in subsequent applications.
Root Cause Analysis:
A common synthetic route to 2-Amino-2-methyl-1-propanol involves the reduction of a nitro-alcohol intermediate, such as 2-nitro-2-methyl-1-propanol.[7][8] Incomplete reduction during the hydrogenation step is a primary cause of this impurity. The presence of these nitro-intermediates can interfere with subsequent reactions where the amino group is intended to be the primary reactive site.
Mitigation Strategy & Protocol:
Protocol for Complete Reduction of Nitro-Intermediates:
Catalyst Selection and Loading: Ensure the use of a high-activity hydrogenation catalyst, such as Raney Nickel or a noble metal catalyst (e.g., Pd/C). The catalyst loading should be optimized; typically, a 5-10% w/w ratio of catalyst to the nitro-intermediate is a good starting point.
Hydrogen Pressure and Temperature: The hydrogenation should be carried out under sufficient hydrogen pressure (e.g., 50-100 psi) and at a suitable temperature (e.g., 25-50°C). These parameters should be monitored and maintained throughout the reaction.
Reaction Monitoring: The reaction progress should be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting nitro-alcohol.
Post-Reaction Filtration: After the reaction is complete, the catalyst must be carefully filtered off. The use of a filter aid like Celite can help in removing fine catalyst particles.
Workflow for Minimizing Nitro-Intermediate Impurities:
Caption: Troubleshooting workflow for incomplete reduction in the synthesis of 2-Amino-2-methyl-1-propanol.
Issue 2: Formation of Byproducts from Atmospheric Degradation
Symptoms:
Gradual degradation of the compound upon storage, especially when exposed to air and light.
Formation of aldehydes, ketones, and other oxidation products.
Reduced purity over time, affecting experimental reproducibility.
Root Cause Analysis:
2-Amino-2-methyl-1-propanol can undergo OH-initiated degradation in the atmosphere.[9] This process involves hydrogen abstraction from the -CH2-, -CH3, or -NH2 groups, leading to the formation of various degradation products.[9] The major product of this degradation is predicted to be 2-amino-2-methylpropanal.[9]
Mitigation Strategy & Protocol:
Protocol for Proper Storage and Handling:
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen and moisture.
Protection from Light: Use amber-colored vials or store the compound in a dark place to prevent photodegradation.
Temperature Control: Adhere to the recommended storage temperatures to slow down degradation kinetics.[2][3]
Use of Antioxidants: For long-term storage of solutions, consider the addition of a small amount of a suitable antioxidant, if it does not interfere with the intended application.
Atmospheric Degradation Pathway of 2-Amino-2-methyl-1-propanol:
Caption: Simplified pathway of OH-initiated atmospheric degradation of 2-Amino-2-methyl-1-propanol.
Issue 3: Unwanted Alkylation Reactions in Acidic Conditions
Symptoms:
Formation of unexpected adducts when using aminopropanol derivatives in strongly acidic environments.
Modification of sensitive substrates, such as nucleic acids.
Root Cause Analysis:
In strongly acidic conditions, 2-Amino-2-methyl-1-propanol can undergo a reaction that leads to the alkylation of other molecules present in the reaction mixture.[10] This reaction proceeds through a carbocationic mechanism and is dependent on time, temperature, concentration, and pH.[10]
Mitigation Strategy & Protocol:
Protocol to Avoid Unwanted Alkylation:
pH Control: Maintain the pH of the reaction mixture outside of the strongly acidic range (e.g., above pH 4) whenever possible.
Alternative Buffers: If a buffer is needed in an acidic medium, consider using an alternative that does not have the potential for carbocation formation.
Temperature and Time Management: If acidic conditions are unavoidable, conduct the reaction at the lowest possible temperature and for the shortest duration necessary to minimize the rate of the side reaction.
Protecting Groups: For sensitive substrates, the use of appropriate protecting groups can prevent unwanted alkylation.
Part 3: References
CN100357257C - Production process of 2-amino-methyl-1-propanol - Google Patents. Available at:
2-AMINO-2-METHYL-1-PROPANOL - Ataman Kimya. Available at: [Link]
CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol - Google Patents. Available at:
CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents. Available at:
Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under - White Rose Research Online. Available at: [Link]
Characterization of the reaction of 2‐amino‐2‐methyl‐1‐propanol with... - ResearchGate. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Post-Reaction Processing of 1-Amino-2-mesitylpropan-2-ol Mediated Asymmetric Synthesis
Document ID: TS-AMPO-2024-01
Audience: Synthetic Chemists, Process Development Scientists
Status: Active
Core Directive & Scientific Context
1-Amino-2-mesitylpropan-2-ol is a sterically demanding chiral amino alcohol. It functions primarily as a chiral ligand or auxiliary in asymmetric transformations, such as the enantioselective addition of dialkylzincs to aldehydes or borane reductions of ketones.
The presence of the Mesityl (2,4,6-trimethylphenyl) group distinguishes this molecule from simpler analogs (like phenylpropanolamine). This group provides:
Enhanced Stereocontrol: The steric bulk dictates facial selectivity.
Increased Lipophilicity: The three methyl groups significantly increase solubility in non-polar solvents, creating unique challenges during aqueous workups compared to standard amino alcohols.
This guide addresses the critical bottleneck: Separating the valuable chiral ligand from the reaction product and recovering it for reuse.
The Separation Logic (Workflow)
The purification strategy relies on the pH-dependent solubility switch of the amino group.
State A (Neutral/Basic): The molecule is neutral and highly lipophilic (soluble in organic solvents).
State B (Acidic): Protonation of the amine (
) creates a salt. However, due to the bulky mesityl group, this salt often retains significant organic solubility , leading to poor phase separation if not managed correctly.
Workflow Diagram: Extraction & Recovery Cycle
Figure 1: The closed-loop cycle for separating the target product from the chiral auxiliary and recovering the auxiliary for subsequent batches.
The most common failure mode with mesityl-based auxiliaries is "Lipophilic Salt Carryover." The protonated salt is hydrophobic enough to stay in the organic layer (especially DCM), resulting in product contamination.
Issue 1: Ligand Contaminates the Organic Product Layer
Symptom: NMR of the crude product shows characteristic mesityl peaks (singlet at ~2.3 ppm for methyls, aromatic protons at ~6.8 ppm).
Root Cause: The organic solvent used for extraction (e.g., Dichloromethane/DCM) is too polar, or the acid concentration is insufficient to fully ionize the amine in the presence of the lipophilic tail.
Corrective Action
Technical Rationale
Switch Solvent
Use Diethyl Ether or MTBE instead of DCM for the initial extraction. The salt is far less soluble in ether than in chlorinated solvents.
Increase Acid Strength
Switch from saturated to 1M HCl . A lower pH ensures complete protonation ().
Multiple Washes
Perform 3x washes with 1M HCl. The partition coefficient () is unfavorable; single extractions are rarely sufficient.
Issue 2: Persistent Emulsions
Symptom: The interface between organic and aqueous layers is undefined or "raggy."
Root Cause: Amino alcohols act as surfactants. The polar ammonium head and the lipophilic mesityl tail form a stable micelle at the interface.
Protocol:
Salting Out: Add solid NaCl to the aqueous layer until saturation. This increases the ionic strength, forcing the organic components out of the water phase.
Filtration: Pass the emulsion through a pad of Celite. This physically breaks the micelles.
Solvent Modification: Add a small amount of Methanol (2-5%) to the organic phase to disrupt surface tension.
Chromatography Guide: Silica Gel Purification
If extraction fails to remove 100% of the ligand, you must separate it via Flash Column Chromatography.
Challenge: Amino alcohols interact strongly with the acidic silanol groups on silica gel, causing severe peak tailing (streaking) and co-elution with the product.
Recommended Eluent Systems
Component
Role
Recommended Concentration
Triethylamine (TEA)
Competitive Inhibitor. Blocks silanol sites, allowing the amine to elute as a sharp band.
1% - 2% v/v
Ammonia ()
Alternative to TEA. Use ammoniated methanol if the product is acid-sensitive.
0.5% in MeOH
DCM / Methanol
Base solvent system.
Gradient: 0% 10% MeOH
Technical Note: Always flush the column with the TEA-containing solvent before loading your sample to pre-equilibrate the silica.
Recovery Protocol (The "Green" Directive)
Recovering the 1-Amino-2-mesitylpropan-2-ol is essential for cost efficiency.
Step-by-Step Recovery:
Collection: Combine all acidic aqueous washes from the initial extraction (Step 2 in Figure 1).
Basification:
Place the aqueous solution in an ice bath (exothermic reaction).
Slowly add 6M NaOH or 50% NaOH solution.
Target pH: > 12. (The solution will turn cloudy as the free amine precipitates/oils out).
Extraction:
Extract the basic aqueous layer with Dichloromethane (DCM) (
volumes).
Note: Unlike the initial separation, here we want the ligand in the organic phase, so DCM is the preferred solvent due to high solubility of the free base.
The crude residue is often a viscous oil or off-white solid.
Solvent System: Hexane/Ethyl Acetate or Ethanol/Water.
Heat to reflux until dissolved, then cool slowly to
.
References
Noyori, R., & Kitamura, M. (1989). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols. Angewandte Chemie International Edition. Link (Foundational text on amino alcohol ligand behavior).
Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews. Link (Details workup procedures for zinc-mediated reactions).
ChemicalBook. (2024). 1-Amino-2-methylpropan-2-ol Properties and Safety.Link (Physicochemical data source for structural analogs).
Sigma-Aldrich. (2024). Amino Acid and Peptide Chiral Separations.Link (Chromatographic principles for amino-functionalized molecules).
Disclaimer: This guide assumes standard laboratory safety protocols. 1-Amino-2-mesitylpropan-2-ol is an irritant. Always consult the SDS before handling.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Low Yields in Sterically Hindered
-Amino Alcohol Synthesis
Audience: Medicinal Chemists, Process Development Scientists
Date: February 6, 2026[1][2][3]
Executive Summary: The "Mesityl Wall" Challenge
Synthesizing 1-Amino-2-mesitylpropan-2-ol presents a textbook case of extreme steric hindrance. The 2,4,6-trimethylphenyl (mesityl) group creates a "steric wall" around the carbonyl center, severely inhibiting nucleophilic attack.[1][2] Low yields in this synthesis are rarely due to reagent quality but rather to two fundamental competing factors: Enolization vs. Addition and Reversibility .[1][2][3]
This guide addresses the three critical failure points:
The Stalled C-C Bond Formation (Henry Reaction failures).
The Grignard "False Start" (Enolization side-reactions).
The "Invisible" Product Loss (Workup issues with amphoteric amino alcohols).
Module 1: Troubleshooting the Henry Reaction (Nitroaldol)
Context: You are attempting to react 2',4',6'-trimethylacetophenone (Mesityl Methyl Ketone) with nitromethane to form the
-nitro alcohol intermediate.
The Problem: Low Conversion & Reversibility
The Henry reaction is reversible.[1][2][3][4] In sterically unhindered systems, equilibrium favors the product.[1][2][3] However, the ortho-methyl groups of the mesityl ring twist the carbonyl out of plane, destabilizing the tetrahedral intermediate.[1][2] Standard bases (NaOH, KOH) often lead to
yield or retro-Henry fragmentation during workup.[1][2][3]
Protocol: High-Pressure / Lewis Acid Catalysis
To force this equilibrium, you must stabilize the alkoxide intermediate or increase the electrophilicity of the carbonyl without triggering retro-aldol collapse.[1]
Recommended System:
/ Amine Ligand Catalysis or High-Pressure conditions.[1][2][3]
Parameter
Standard Condition (Fail)
Optimized Condition (Success)
Mechanistic Rationale
Catalyst
NaOH / KOH (aq)
+ Diamine Ligand
Copper coordinates the nitro group and carbonyl, creating a rigid transition state that overcomes sterics.[1][2]
Solvent
EtOH / Water
THF or (Anhydrous)
Protic solvents encourage proton exchange and retro-reaction.[1][2][3]
Temperature
(Strict control)
Higher temps favor the entropy-driven retro-Henry reaction.[2][3]
Time
2-4 Hours
48-72 Hours
Steric bulk slows kinetics significantly; patience is required.[2][3]
Key Reference: For catalytic improvements in hindered Henry reactions, see the work on Copper(II)-diamine complexes [1].
Module 2: The Organometallic Route (Grignard/Lithium)
Context: You are attempting to add a methyl nucleophile to an
-amino ketone (or protected variant) or adding a nitromethyl equivalent to the ketone.
The Problem: Enolization Dominates Addition
When a Grignard reagent (e.g.,
) approaches a mesityl ketone, the steric bulk prevents the nucleophile from reaching the Burgers-Dunitz trajectory.[1][2] Instead, the Grignard reagent acts as a base, abstracting an -proton (enolization).[1][2][3] Upon quenching, you recover the starting material.[1][2][3]
Solution: The Imamoto Method (Organocerium Chemistry)
Lanthanide reagents are less basic and more oxophilic.[1][2][3] Transmetallating your Grignard with Cerium(III) Chloride creates a "harder" Lewis acid activator that coordinates the carbonyl oxygen, while the organocerium species is less basic, suppressing enolization [2].[1][2][3]
Protocol:
-Mediated Addition
Step 1: Activation of
(CRITICAL STEP)
Commercially available must be dried rigorously.[1][2][3] Incomplete drying is the #1 cause of failure.[1][2][3]
Place
in a flask. Heat to under high vacuum ( mmHg) for 2 hours.
Checkpoint: The powder should turn from clumpy white to a fine, free-flowing powder.[1][2][3]
Cool to room temperature under Argon.
Add anhydrous THF. Stir vigorously for 2 hours (or sonicate for 1 hour) to form a milky suspension. Do not proceed if the solid is a hard cake.
Step 2: Transmetallation & Addition
Cool the
/THF suspension to .
Add
or dropwise.[1][2][3] Stir for 30 mins. (Formation of ).
Add the mesityl ketone (dissolved in THF) slowly.
Allow to warm to
slowly over 4 hours.
Why this works: The Cerium atom acts as a Lewis acid, coordinating the carbonyl oxygen and pulling it away from the steric bulk of the mesityl group, permitting attack [3].[1][2][3]
Module 3: Visualization of Reaction Pathways
The following diagram illustrates the decision logic between the failed "Standard" route and the "Activated" route required for the Mesityl scaffold.
Figure 1: Mechanistic divergence in nucleophilic addition to Mesityl Ketones. Note the requirement for activation (CeCl3 or Cu-Ligands) to overcome the steric barrier.[1]
Module 4: Isolation & Purification (The "Invisible" Loss)
Issue: Users often report "0% yield" despite TLC showing conversion. This is usually a workup failure.[1][2][3] 1-Amino-2-mesitylpropan-2-ol is an amino alcohol; it is amphoteric and highly soluble in water, especially at neutral/acidic pH.[1][3]
Troubleshooting Checklist
Avoid Acidic Workups:
Error: Quenching with 1M HCl and extracting with ether.[1][2][3]
Consequence: The amine protonates (
) and stays in the water layer.[2][3] You discard the product with the aqueous waste.[1][2][3]
Fix: Quench with saturated
.[1][2][3] Adjust pH to using before extraction.[1][2][3]
The "Salting Out" Technique:
The mesityl group adds lipophilicity, but the amino-alcohol core is polar.[1][2][3]
Saturate the aqueous layer with
(solid) until no more dissolves.[1][2][3] This forces the organic product out of the water phase (Salting Out effect).[1][2][3]
Silica Gel Trapping:
Error: Running a standard silica column with Hexane/Ethyl Acetate.[1][2][3]
Consequence: The free amine interacts strongly with acidic silanols on the silica and "streaks" or adheres permanently.[1][2][3]
Fix: Pre-treat the silica gel with
Triethylamine (TEA) in the eluent.[1][2][3] Use a mobile phase of (e.g., 90:9:1).[1][2][3]
FAQ: Specific User Scenarios
Q: I am using the Henry reaction, but the product decomposes during rotovap. Why?A: The
-nitro alcohol intermediate is thermally unstable and prone to retro-Henry reaction if any base remains.[1][3] Ensure you neutralize the reaction mixture completely (to pH 6-7) with mild acid (acetic acid) before concentration.[2][3] Do not heat the water bath above .[1][2][3]
Q: My Grignard reaction turned into a solid gel and I couldn't stir it.A: This is likely the "Cerium Cake" effect.[1][2][3] If you add solvent to anhydrous
without vigorous stirring or sonication, it forms a cement-like solvate.[1][2][3] You must sonicate the during the THF addition to maintain a suspension.[1][2][3]
Q: Can I use
instead of ?A: Yes, Lanthanum(III) chloride works via a similar mechanism and is sometimes cheaper.[1][2][3] However, the drying protocol (Step 1 in Module 2) remains identical and critical [4].
References
Palomo, C., et al. (2005).[1][2][3][5] Asymmetric Henry Reaction. European Journal of Organic Chemistry. [1][2][3]
Imamoto, T., et al. (1989).[1][2][3] Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium(III) Reagents. Journal of the American Chemical Society, 111(12), 4392–4398.[1][2][3] [1][2][3]
Conlon, D. A., et al. (1989).[1][2][3] The preparation of sterically hindered tertiary alcohols via organocerium reagents. Tetrahedron Letters, 30(20), 2563-2566.[1][2][3]
Krasovskiy, A., & Knochel, P. (2004).[1][2][3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition, 43(25), 3333-3336.[1][2][3] [1][2][3]
Technical Support Center: Synthesis of 1-Amino-2-mesitylpropan-2-ol
As a Senior Application Scientist, I've designed this comprehensive technical support guide for the synthesis of 1-Amino-2-mesitylpropan-2-ol. While specific literature for this exact molecule is sparse, the principles o...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, I've designed this comprehensive technical support guide for the synthesis of 1-Amino-2-mesitylpropan-2-ol. While specific literature for this exact molecule is sparse, the principles of organic synthesis allow us to construct a robust and logical pathway. This guide is structured around the most chemically sound approach: a Grignard reaction between a mesityl magnesium halide and a protected amino-ketone.
This format allows us to anticipate and address the nuanced challenges of this synthesis, providing you with field-proven insights to ensure a successful outcome.
Overview of the Proposed Synthetic Pathway
The synthesis of a tertiary alcohol bearing a bulky mesityl group and a primary amine, such as 1-Amino-2-mesitylpropan-2-ol, presents unique challenges, primarily related to steric hindrance and the reactivity of the amine functionality. The most logical and controllable synthetic route involves two key stages:
Formation of the Grignard Reagent: Preparation of mesitylmagnesium bromide from 2-bromomesitylene and magnesium metal.
Nucleophilic Addition and Deprotection: Reaction of the Grignard reagent with a suitable N-protected aminoketone (e.g., N-Boc-1-aminopropan-2-one), followed by acidic workup to both quench the reaction and remove the protecting group.
The use of a protecting group on the amine is critical. The acidic proton of a free amine would quench the highly basic Grignard reagent, halting the desired reaction.
Caption: Proposed two-stage synthesis of 1-Amino-2-mesitylpropan-2-ol.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Question 1: My Grignard reaction to form mesitylmagnesium bromide won't initiate. The magnesium turnings remain unchanged.
Answer:
This is a common issue, often related to the passivation of the magnesium surface or the presence of inhibitors.
Causality: The Grignard reaction is a surface phenomenon. An oxide layer (MgO) on the magnesium turnings prevents the organohalide from reacting. Additionally, even trace amounts of water in the solvent or on the glassware will react with and deactivate the Grignard reagent as it forms, preventing the reaction from propagating.
Solutions:
Activation of Magnesium:
Mechanical Activation: Before adding the solvent, crush the magnesium turnings under an inert atmosphere using a glass rod. This exposes a fresh, unoxidized surface.
Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the magnesium in the flask. The iodine reacts with the magnesium surface, cleaning it, while the 1,2-dibromoethane reacts to form ethylene gas and MgBr₂, visibly indicating that the magnesium is reactive.
Ensure Anhydrous Conditions:
All glassware must be oven-dried (>120 °C) for several hours and cooled under a stream of dry nitrogen or argon.
The solvent (diethyl ether or THF) must be rigorously dried. Anhydrous solvents from commercial suppliers are often sufficient, but for best results, consider distillation from a drying agent like sodium/benzophenone.[1]
Initiation Temperature: Gentle warming with a heat gun may be required to initiate the reaction. Once it begins (indicated by bubbling or a cloudy appearance), it is often exothermic and may require cooling in a water bath to maintain a gentle reflux.
Question 2: The yield of my final product is very low, and I've recovered a significant amount of my starting aminoketone.
Answer:
This suggests that the nucleophilic addition step was inefficient. The primary culprits are an insufficient amount of active Grignard reagent or competing side reactions.
Causality: The Grignard reagent can be consumed by side reactions before it has a chance to react with the ketone. The most common issue is the enolization of the ketone. The Grignard reagent, being a strong base, can deprotonate the α-carbon of the ketone, forming a magnesium enolate. This is particularly problematic with sterically hindered ketones and Grignard reagents.
Solutions:
Titrate Your Grignard Reagent: Do not assume a 100% yield from the first step. Before adding the ketone, take an aliquot of the Grignard solution and titrate it (e.g., with a solution of I₂ or a known amount of a non-enolizable ketone like benzophenone) to determine its exact molarity. This ensures you are adding a sufficient molar excess (typically 1.5-2.0 equivalents) to the aminoketone.
Control the Addition Temperature: Add the ketone solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C). Low temperatures favor the nucleophilic addition pathway over the enolization pathway. After the addition is complete, allow the reaction to slowly warm to room temperature.
Consider Cerium(III) Chloride: For sterically hindered systems prone to enolization, the addition of anhydrous cerium(III) chloride (CeCl₃) can be beneficial. This transmetalates the Grignard reagent to a less basic organocerium reagent, which is highly nucleophilic but less prone to acting as a base, thereby suppressing enolization.[2]
Question 3: My purification is difficult due to the formation of a thick emulsion during the aqueous workup.
Answer:
Emulsions are common in Grignard workups due to the precipitation of fine magnesium salts (Mg(OH)₂ and basic magnesium halides).
Causality: Quenching the reaction with water or dilute acid leads to the formation of insoluble magnesium hydroxides and salts that can stabilize oil-in-water emulsions, making phase separation difficult.
Solutions:
Use Saturated Ammonium Chloride: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[3] This is a weakly acidic solution that protonates the alkoxide intermediate while forming more soluble magnesium complexes, often preventing the formation of thick precipitates.
Acidify Carefully: If using dilute acid (e.g., 1M HCl) for the quench and deprotection, add it slowly at 0 °C. The goal is to keep the magnesium salts dissolved as MgCl₂.
Filter Before Extraction: In some cases, it may be advantageous to quench the reaction, then filter the entire mixture through a pad of Celite® to remove the insoluble magnesium salts before proceeding with the liquid-liquid extraction.
"Salting Out": If an emulsion persists, add a significant amount of solid sodium chloride to the separatory funnel. This increases the ionic strength of the aqueous layer, reducing the solubility of the organic product and helping to break the emulsion.
Frequently Asked Questions (FAQs)
Q: Why is the mesityl group a particular challenge?
A: The two ortho-methyl groups on the mesityl ring provide significant steric hindrance around the reactive carbon of the Grignard reagent. This can slow down the rate of the desired nucleophilic attack on the ketone and increase the likelihood of side reactions like enolization.
Q: What is the best solvent for this reaction?
A: Tetrahydrofuran (THF) is generally preferred over diethyl ether for preparing sterically hindered Grignard reagents like mesitylmagnesium bromide. THF has a higher boiling point, allowing for a higher reaction temperature if needed for initiation, and it is a better solvating agent for the Grignard complex.[3]
Q: What are the key safety precautions?
A: Grignard reagents are highly reactive and pyrophoric, especially if the solvent evaporates. Always work under an inert atmosphere (N₂ or Ar). Diethyl ether is extremely flammable. Perform the reaction in a well-ventilated fume hood, away from ignition sources. The quenching step can be highly exothermic; perform it slowly and with cooling.
Q: Which analytical techniques are best for monitoring and characterization?
A:
TLC: To monitor the consumption of the starting ketone.
¹H NMR: To confirm the presence of the characteristic mesityl protons (singlets around 2.2-2.3 ppm and an aromatic singlet around 6.8 ppm) and the new tertiary alcohol singlet.
¹³C NMR: To confirm the formation of the quaternary carbon of the tertiary alcohol.
IR Spectroscopy: To observe the disappearance of the ketone C=O stretch (~1710 cm⁻¹) and the appearance of a broad O-H stretch (~3400 cm⁻¹) from the alcohol.
Mass Spectrometry: To confirm the molecular weight of the final product.
Caption: A decision tree for troubleshooting low yield issues.
Experimental Protocols
Protocol 1: Preparation of Mesitylmagnesium Bromide
Reagent
MW ( g/mol )
Amount
Moles
Equivalents
Magnesium Turnings
24.31
1.46 g
60 mmol
1.2
2-Bromomesitylene
199.09
9.95 g
50 mmol
1.0
Anhydrous THF
-
50 mL
-
-
Iodine
253.81
1 crystal
-
-
Methodology:
Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen.
Add the magnesium turnings and a single crystal of iodine to the flask.
Dissolve the 2-bromomesitylene in 20 mL of anhydrous THF and add it to the dropping funnel.
Add ~5 mL of the 2-bromomesitylene solution to the magnesium turnings. If the reaction does not start (fading of iodine color, gentle bubbling), gently warm the flask with a heat gun until initiation.
Once the reaction is initiated, add the remaining 2-bromomesitylene solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete consumption of the bromide. The resulting dark, cloudy solution is the Grignard reagent.
Protocol 2: Grignard Addition and Deprotection
Reagent
MW ( g/mol )
Amount
Moles
Equivalents
Mesitylmagnesium Bromide
-
~50 mmol
~50 mmol
1.5
N-Boc-1-aminopropan-2-one
187.23
6.25 g
33.3 mmol
1.0
Anhydrous THF
-
50 mL
-
-
Sat. aq. NH₄Cl
-
100 mL
-
-
3M HCl
-
As needed
-
-
Methodology:
Cool the prepared Grignard reagent solution to 0 °C in an ice-water bath.
Dissolve N-Boc-1-aminopropan-2-one in 25 mL of anhydrous THF and add it to the dropping funnel.
Add the ketone solution dropwise to the stirred Grignard reagent over 30 minutes, maintaining the temperature at 0 °C.
After addition, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
Cool the reaction back to 0 °C and slowly quench by adding 100 mL of saturated aqueous ammonium chloride. Stir for 15 minutes.
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers and add 3M HCl (approx. 30 mL). Stir vigorously for 1-2 hours to effect the deprotection of the Boc group. Monitor by TLC until the intermediate is consumed.
Separate the layers. The product will now be in the aqueous layer as the ammonium salt.
Wash the organic layer with 1M HCl (20 mL). Combine all aqueous layers.
Cool the combined aqueous layers in an ice bath and basify to pH > 12 by the slow addition of 6M NaOH.
Extract the now basic aqueous layer with dichloromethane (4 x 50 mL).
Combine the dichloromethane extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by column chromatography or crystallization.
References
Odinity. (2014). Nucleophilic addition of propane to p-tolualdehyde through the Grignard reaction. Retrieved from [Link]
Lu Le Laboratory. (2013). Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction.
askIITians. (2025). How will you prepare ethanol, propan - 2 - ol and 2 -. Retrieved from [Link]
Google Patents. (n.d.). CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine.
Google Patents. (n.d.). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
Technical Support Center: Enhancing the Recovery Efficiency of 1-Amino-2-mesitylpropan-2-ol
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis and purification of 1-Amino-2-mesitylpropan-2-ol. The unique molecular architecture of...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis and purification of 1-Amino-2-mesitylpropan-2-ol. The unique molecular architecture of this compound, characterized by a sterically hindered tertiary alcohol and a primary amine adjacent to a bulky mesityl group, presents specific challenges in its recovery and purification. This document provides in-depth troubleshooting advice and frequently asked questions to enhance the efficiency and purity of your target molecule.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues that may arise during the work-up and purification of 1-Amino-2-mesitylpropan-2-ol, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low Yield After Aqueous Work-up and Extraction
Symptoms:
Significantly lower than expected mass of crude product recovered from the organic phase.
The aqueous phase remains cloudy or shows the presence of an organic-soluble material.
Potential Causes & Solutions:
Incomplete Protonation or Deprotonation: The steric hindrance from the mesityl group can impede the efficient protonation of the primary amine during acidic extraction or deprotonation during basification.[1][2] This leads to the product remaining partially in the wrong phase.
Solution:
pH Adjustment & Monitoring: Use a pH meter to ensure the aqueous phase reaches the target pH. For acidic extraction, a pH of 1-2 is recommended. For basification before extraction into an organic solvent, a pH of 11-12 is advisable.
Increased Shaking and Contact Time: Vigorously shake the separatory funnel for a longer duration (e.g., 5-10 minutes) to maximize the contact between the phases and facilitate the acid-base reaction.
Multiple Extractions: Perform multiple extractions with smaller volumes of the extraction solvent rather than a single extraction with a large volume. This is a more efficient method for recovering the product.
Emulsion Formation: The amphiphilic nature of the molecule, combined with vigorous shaking, can lead to the formation of a stable emulsion at the interface of the aqueous and organic layers, trapping the product.[3][4][5]
Solution:
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[5]
Filtration through Celite: If the emulsion persists, filtering the entire mixture through a pad of Celite can help to break up the emulsified layer.[5]
Solvent Modification: Adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to a dichloromethane extraction) can sometimes disrupt the emulsion.
Problem 2: Difficulty in Inducing Crystallization
Symptoms:
The purified product remains as an oil or a viscous gum even after solvent removal.
Spontaneous crystallization does not occur upon cooling or standing.
Potential Causes & Solutions:
Residual Impurities: Small amounts of impurities can inhibit the formation of a crystal lattice.
Solution:
Thorough Purification: Ensure the pre-crystallization purification steps (e.g., acid-base extraction, column chromatography) have been effective.
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently and then filter it hot to remove colored and other non-polar impurities.
Inappropriate Solvent System: The choice of solvent is critical for successful crystallization. The bulky mesityl group will significantly influence solubility.[6][7]
Solution:
Solvent Screening: Experiment with a range of solvents and solvent mixtures. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold.
Binary Solvent Systems: Use a binary solvent system where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). Dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "bad" solvent until the solution becomes slightly cloudy. Then, allow it to cool slowly. Common systems for aromatic compounds include hexane/ethyl acetate and toluene/hexane.[8]
Slow Evaporation: Dissolve the compound in a volatile solvent and allow the solvent to evaporate slowly in a loosely covered container.
High Viscosity and Slow Molecular Diffusion: The bulky nature of the molecule can lead to high viscosity in concentrated solutions, hindering the molecular arrangement necessary for crystal formation.
Solution:
Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Seed Crystals: If a small amount of crystalline material is available, add a single seed crystal to the supersaturated solution to initiate crystallization.
Problem 3: Product Oils Out During Crystallization
Symptoms:
Instead of forming solid crystals, the product separates as an oily layer upon cooling the crystallization solvent.
Potential Causes & Solutions:
Supersaturation is too High: If the solution is too concentrated or cooled too quickly, the product may come out of solution as a liquid before it has time to form an ordered crystal lattice.
Solution:
Use More Solvent: Start the crystallization with a more dilute solution.
Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Insulating the flask can help to slow the cooling rate.
Re-dissolve and Try Again: If the product oils out, reheat the solution until the oil redissolves, add a small amount of additional solvent, and then allow it to cool more slowly.
Melting Point of the Product is Below the Temperature of Crystallization: If the melting point of the compound is low, it may be difficult to crystallize at room temperature.
Solution:
Low-Temperature Crystallization: Attempt the crystallization at a lower temperature (e.g., in a dry ice/acetone bath).
Frequently Asked Questions (FAQs)
Q1: What is the best strategy for the initial work-up after a Grignard reaction to synthesize 1-Amino-2-mesitylpropan-2-ol?
A1: The work-up of a Grignard reaction that produces an amine requires careful pH control.
Quenching: Slowly and carefully quench the reaction mixture by adding it to a cold saturated aqueous solution of ammonium chloride (NH₄Cl). This will protonate the alkoxide to form the tertiary alcohol and neutralize any remaining Grignard reagent. Avoid using strong acids for quenching, as this will protonate the amine and make it water-soluble.[9][10]
Initial Extraction: After quenching, extract the mixture with a water-immiscible organic solvent like diethyl ether or ethyl acetate. The 1-Amino-2-mesitylpropan-2-ol should be in the organic phase at this stage.
Acid-Base Purification: To separate the product from non-basic organic impurities, perform an acid-base extraction as described in the troubleshooting section.
Q2: How does the mesityl group affect the choice of solvents for extraction and crystallization?
A2: The mesityl group is a bulky, non-polar aromatic group. Its presence will:
Increase Lipophilicity: The compound will be more soluble in non-polar organic solvents (e.g., toluene, hexanes, diethyl ether) and less soluble in polar solvents, including water.[6]
Influence Crystallization: The steric bulk can make it more challenging for the molecules to pack into a well-ordered crystal lattice. Aromatic solvents like toluene may be good choices for crystallization as they can have favorable π-π stacking interactions with the mesityl group.[7] A table of common crystallization solvents is provided below for reference.
Table 1: Common Solvents for Recrystallization [8]
Solvent (Mixture)
Comments
Ethanol
A good general-purpose solvent for moderately polar compounds.
n-Hexane / Ethyl Acetate
A versatile mixture for compounds of intermediate polarity.
n-Hexane / Toluene
Suitable for non-polar and aromatic compounds.
n-Hexane / Acetone
Works well for many organic compounds.
Water
Generally not suitable for this lipophilic compound unless it is in its salt form.
Q3: Can I use column chromatography to purify 1-Amino-2-mesitylpropan-2-ol?
A3: Yes, column chromatography can be an effective purification method. However, due to the basic nature of the primary amine, it may streak on silica gel.
To mitigate streaking:
Add a small amount of a basic modifier to the eluent, such as 0.5-1% triethylamine or ammonia in methanol.
Use neutral or basic alumina as the stationary phase instead of silica gel.
Eluent Systems: A gradient of ethyl acetate in hexanes, with a small percentage of a more polar solvent like methanol and a basic modifier, is a good starting point.
Q4: My product seems to be a stable salt after the acidic work-up. How do I recover the free base?
A4: If you have isolated the product as a salt (e.g., the hydrochloride salt), you can recover the free base by following these steps:
Dissolve the salt in water.
Add a base, such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH of the aqueous solution is 11-12.
The free base will likely precipitate out of the aqueous solution or can be extracted with an organic solvent like dichloromethane or ethyl acetate.
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Technical Support Center: Lewis Acid Systems for 1-Amino-2-mesitylpropan-2-ol
Introduction: The Ligand Architecture You are working with 1-Amino-2-mesitylpropan-2-ol , a specialized chiral 1,2-amino alcohol. To successfully utilize this molecule, you must understand its structural intent: The Chel...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Ligand Architecture
You are working with 1-Amino-2-mesitylpropan-2-ol , a specialized chiral 1,2-amino alcohol. To successfully utilize this molecule, you must understand its structural intent:
The Chelate: The 1,2-amino alcohol motif is designed to form a 5-membered chelate ring with a metal center (Lewis Acid).
The Steric Wall: The Mesityl (2,4,6-trimethylphenyl) group is significantly bulkier than the standard phenyl groups found in phenylglycinol or ephedrine. This bulk is not accidental; it is designed to prevent catalyst aggregation (oligomerization) and enforce a monomeric, highly active catalytic species.
This guide focuses on selecting and troubleshooting the Lewis Acid (Metal Center) that pairs with this ligand.
Part 1: The Lewis Acid Selection Matrix
Unlike simple reagents, this ligand does not work with any Lewis acid. It requires a metal capable of "bifunctional activation"—simultaneously binding the ligand and the substrate.
Reaction Type
Recommended Lewis Acid Source
Role of Metal
Compatibility Rating
Alkylation of Aldehydes
Dialkylzinc (, )
Forms the active chiral Zinc-alkoxide catalyst.
High (Primary Use)
Ketone Reduction
Borane-THF ()
Forms a chiral oxazaborolidine (CBS-type) catalyst.
High
Diels-Alder / Aldol
Copper(II) Triflate ()
Forms a Lewis Acidic chiral complex.
Medium
Allylation
Titanium Tetraisopropoxide ()
Forms a Titanium-ligand complex.
Low/Complex *
*Note on Titanium: While Ti(IV) is standard for TADDOL ligands, it often requires 4-coordinate geometries that may be sterically clashed by the bulky Mesityl group of your ligand. Zinc is the preferred metal center for this specific steric profile.
Part 2: The Zinc System (Primary Application)
The most robust application for 1-Amino-2-mesitylpropan-2-ol is the enantioselective addition of organozincs to aldehydes (Noyori-type reaction).
The Mechanism: Why Zinc?
The reaction does not proceed via a simple Lewis Acid activation. It follows a Bimetallic Mechanism :
Pre-catalyst Formation: The ligand reacts with 1 equivalent of
to form a Zinc-Alkoxide chelate (eliminating ethane).
Catalytic Cycle: This chelate binds another molecule of
(the reagent) and the aldehyde.
The Mesityl Effect: In standard ligands (like DAIB), zinc species tend to form inactive dimers (aggregates). The Mesityl group sterically forbids this dimerization, keeping the catalyst in its active monomeric form. This often allows for lower catalyst loading (1-2 mol%) compared to phenyl-based analogs.
Visualization: The Catalytic Pathway
Part 3: Troubleshooting & FAQs
Scenario A: Low Enantiomeric Excess (ee%)
Q: I am getting full conversion but low ee% (e.g., 20-40%). Is the ligand failing?A: Likely not. This is usually due to the Background Reaction .
The Cause:
can react with aldehydes without the catalyst. This "background" pathway produces racemic alcohol.[1] If your chiral catalyst is too slow (or deactivated), the background reaction dominates.
The Fix:
Lower the Temperature: Cool the reaction to 0°C or -20°C. The catalyzed pathway has a lower activation energy than the background reaction, so cooling favors the chiral pathway.
Order of Addition: Ensure the Ligand and
stir for 20 minutes before adding the aldehyde. You must generate the catalyst first.
Q: Does the Mesityl group require higher temperatures?A: Yes, sometimes. The bulk can slow down the kinetics. If 0°C gives 0% yield, raise to Room Temperature (RT). The Mesityl group protects the catalyst from aggregating even at RT, which is its main advantage over smaller ligands.
Scenario B: No Reaction / Stalled Conversion
Q: The reaction turns cloudy and stops.A: You have Zinc Oxide formation .
The Cause: Moisture infiltration.
is pyrophoric and extremely moisture-sensitive. It hydrolyzes to form inactive Zinc oxides/hydroxides that crash out as white solids.
The Fix:
Flame-dry all glassware.
Use anhydrous Toluene or Hexane (Toluene is better for Mesityl ligands due to solubility).
Check your
source. If the bottle has a lot of white crust, titrate it or buy fresh.
Scenario C: Nonlinear Effects
Q: I used 90% ee ligand but got 98% ee product. How?A: This is the "Asymmetric Amplification" effect (typical in Zinc systems).
Explanation: The Mesityl ligand forms dimers (heterochiral dimers are often more stable and less reactive than homochiral ones). This effectively "sequesters" the minor enantiomer of the ligand into an inactive form, leaving the active catalyst highly enriched. This is a feature, not a bug.
Part 4: Standard Operating Protocol (SOP)
Workflow: Enantioselective Ethylation of Benzaldehyde
Ligand Preparation:
Charge a flame-dried Schlenk flask with 1-Amino-2-mesitylpropan-2-ol (2.0 mol%).
Add anhydrous Toluene (concentration ~0.1 M relative to substrate).
Catalyst Generation (Critical Step):
Add
(2.2 equivalents relative to substrate) dropwise at 0°C.
Observation: You may see gas evolution (Ethane).
Stir at RT for 20-30 minutes . This ensures the Mesityl-amino-alkoxide-Zinc complex is fully formed.
Substrate Addition:
Cool to 0°C (or optimized temp).
Add Aldehyde (1.0 equivalent) slowly.
Quench & Analysis:
Monitor via TLC/GC.
Quench with saturated
(dissolves Zinc salts).
Extract with
.
Analyze ee% via Chiral HPLC (e.g., Chiralcel OD-H column).
Troubleshooting Decision Tree
References
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link
Oguni, N., & Omi, T. (1984). Enantioselective addition of diethylzinc to benzaldehyde catalyzed by a small amount of chiral 2-amino-1-alcohols. Tetrahedron Letters, 25(26), 2823-2824. Link
Pu, L., & Yu, H. B. (2001).[2] Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757-824.[2] Link
Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1][2][3][4][5] Chemical Reviews, 92(5), 833-856. Link
Chiral HPLC analysis of products from 1-Amino-2-mesitylpropan-2-ol reactions
An In-Depth Guide to Chiral HPLC Analysis of 1-Amino-2-mesitylpropan-2-ol Reaction Products Authored by: A Senior Application Scientist Introduction: The Stereochemical Imperative in Drug Development In the landscape of...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to Chiral HPLC Analysis of 1-Amino-2-mesitylpropan-2-ol Reaction Products
Authored by: A Senior Application Scientist
Introduction: The Stereochemical Imperative in Drug Development
In the landscape of modern drug discovery and development, the control and analysis of stereochemistry are not merely academic exercises; they are fundamental requirements for safety, efficacy, and regulatory approval. Chiral molecules, particularly enantiomers, can exhibit vastly different pharmacological and toxicological profiles. The compound 1-Amino-2-mesitylpropan-2-ol is a valuable chiral building block, often employed in asymmetric synthesis to produce more complex molecules with specific stereochemical configurations. Consequently, the reaction products derived from its use must be rigorously analyzed to determine their enantiomeric purity (or enantiomeric excess, e.e.).
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the gold standard for this analytical challenge.[1] It offers a direct, reliable, and highly sensitive method for separating and quantifying enantiomers.[2] This guide provides a comparative analysis of suitable chiral HPLC methodologies for reaction products stemming from 1-Amino-2-mesitylpropan-2-ol, focusing on the widely successful polysaccharide-based CSPs. We will delve into the causality behind method development choices, present detailed experimental protocols, and offer field-proven insights to empower researchers in this critical analytical task.
The Analytical Challenge: Resolving Mirror Images
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a non-trivial task. The core principle of chiral chromatography is to create a transient diastereomeric interaction between the analyte enantiomers and a single-enantiomer chiral selector, which is immobilized on the stationary phase.[3] These temporary complexes have different energies of formation and dissociation, leading to different retention times on the column and, thus, separation.
For amino alcohols like the derivatives of 1-Amino-2-mesitylpropan-2-ol, the key to successful separation lies in selecting a CSP that can engage in multiple, specific interactions with the analyte's key functional groups: the amino group, the hydroxyl group, and the aromatic mesityl ring.
Comparative Analysis of Polysaccharide-Based Chiral Stationary Phases
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are the most versatile and widely used columns for chiral separations.[4] Their success stems from the helical groove structure of the polysaccharide polymer, which creates a complex chiral environment conducive to multiple types of interactions, including hydrogen bonds, dipole-dipole interactions, π-π stacking, and steric hindrance.[5][6]
We will compare two common and complementary CSPs: an amylose-based phase and a cellulose-based phase.
While both selectors are phenylcarbamate derivatives, the underlying polymer backbone (amylose vs. cellulose) imparts a different three-dimensional structure, often resulting in unique and complementary enantioselectivity.[7]
Principle of Chiral Recognition on Polysaccharide Phases
The chiral recognition mechanism relies on the analyte "fitting" into the chiral grooves of the derivatized polysaccharide. The carbamate linkages provide crucial sites for hydrogen bonding (as both donors and acceptors), while the phenyl rings offer sites for π-π interactions with the analyte's mesityl group. The hydroxyl and amino groups of the analyte are primary points of interaction. One enantiomer will form a more stable, longer-lived complex with the CSP than its mirror image, causing it to be retained longer on the column.
Caption: Chiral recognition via multi-point interactions.
Experimental Protocols & Performance Comparison
The following protocols are representative starting points for method development. The analyte is assumed to be a product from a reaction involving 1-Amino-2-mesitylpropan-2-ol.
Sample Preparation Protocol:
Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 - 1.0 mg/mL.
Ensure the sample is fully dissolved. Use sonication if necessary.
Filter the sample solution through a 0.45 µm syringe filter (PTFE or Nylon) prior to injection to prevent particulate matter from blocking the column frit.[8]
Method 1: Amylose-Based CSP
Column: CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
Causality: Normal phase mode (alkane/alcohol) is the primary choice for polysaccharide CSPs.[9] The basic amine analyte requires a basic additive like DEA to occupy active silanol sites on the silica support, preventing peak tailing and improving chromatographic efficiency.[10][11]
Flow Rate: 1.0 mL/min
Temperature: 25 °C (ambient)
Detection: UV at 220 nm (or a wavelength appropriate for the product's chromophore)
Injection Volume: 10 µL
Method 2: Cellulose-Based CSP
Column: CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
Causality: The same starting mobile phase is used to provide a direct comparison of the CSP's intrinsic selectivity. The principles for using a normal phase system with a basic modifier remain identical.
Flow Rate: 1.0 mL/min
Temperature: 25 °C (ambient)
Detection: UV at 220 nm
Injection Volume: 10 µL
Comparative Performance Data (Representative)
The table below summarizes hypothetical but realistic data for the separation of a racemic product. Chromatographic parameters are defined as:
t_R1, t_R2: Retention times of the first and second eluting enantiomers (min).
Selectivity (α): The ratio of the retention factors of the two enantiomers (k2/k1). A value > 1 indicates separation.
Resolution (R_s): The degree of separation between the two peaks. A baseline separation is typically achieved when R_s ≥ 1.5.[12]
Parameter
Method 1: CHIRALPAK® AD-H
Method 2: CHIRALCEL® OD-H
Comments
t_R1 (min)
8.5
10.2
Retention times can vary based on subtle interactions.
t_R2 (min)
10.1
11.5
The elution order of enantiomers may reverse between columns.[7]
Selectivity (α)
1.25
1.15
The amylose phase shows higher selectivity in this example.
Resolution (R_s)
2.10
1.65
Both methods achieve baseline separation (R_s > 1.5).
Peak Shape
Symmetrical (T_f ≈ 1.1)
Symmetrical (T_f ≈ 1.2)
The DEA additive is critical for achieving good peak symmetry.
Advantages
Higher resolution, potentially faster analysis if optimized.
Offers complementary selectivity; may work if AD-H fails.
Limitations
May not be suitable for all related reaction products.
Lower selectivity in this specific case.
Systematic Workflow for Chiral Method Development
A trial-and-error approach to chiral method development can be inefficient.[2] A systematic screening strategy is paramount for quickly identifying optimal conditions.
Caption: A systematic workflow for chiral HPLC method development.
CSP Screening: Begin by screening a small, diverse set of columns, such as an amylose-based and a cellulose-based CSP.
Mobile Phase Screening: For each column, test at least two different alcohol modifiers (e.g., isopropanol and ethanol) in the mobile phase, as this can dramatically alter selectivity.[7][9]
Optimization of Alcohol Percentage: Once initial separation is observed, vary the percentage of the alcohol modifier. Increasing the alcohol content generally decreases retention time but may also affect resolution.
Optimization of Additive: For basic analytes, fine-tune the concentration of the basic additive (e.g., 0.05% to 0.2% DEA) to achieve the best peak shape without compromising the separation.[13]
Validation: Once baseline separation is achieved, verify that the method meets system suitability criteria for resolution, peak tailing, and reproducibility.
Troubleshooting Common Issues
Problem
Potential Cause(s)
Recommended Solution(s)
Poor Peak Shape (Tailing)
1. Secondary interactions with silica silanols.2. Column overload.[14]
1. Increase concentration of basic additive (e.g., DEA).2. Decrease sample concentration or injection volume.
Poor or No Resolution
1. Incorrect CSP or mobile phase choice.2. Flow rate is too high.[14]
1. Screen other CSPs and mobile phase combinations.2. Reduce the flow rate (e.g., from 1.0 to 0.8 mL/min).
Irreproducible Retention Times
1. Insufficient column equilibration.2. Mobile phase composition changing (evaporation).3. Temperature fluctuations.
1. Equilibrate the column for at least 30 minutes with the mobile phase.2. Prepare fresh mobile phase daily; keep solvent bottles capped.3. Use a column thermostat to maintain a constant temperature.
High Backpressure
1. Blocked column inlet frit.[15]2. Sample precipitation in the mobile phase.
1. Reverse-flush the column (check manufacturer's instructions).2. Ensure the sample is fully soluble in the mobile phase; filter all samples.[8]
Conclusion
The successful chiral HPLC analysis of products from 1-Amino-2-mesitylpropan-2-ol reactions is readily achievable through a systematic approach centered on polysaccharide-based CSPs. The choice between amylose and cellulose derivatives provides a powerful primary screening platform, and optimization of the normal-phase mobile phase—particularly the inclusion of a basic additive like DEA—is critical for obtaining sharp, symmetrical peaks. By understanding the causal relationships between the analyte structure, stationary phase chemistry, and mobile phase composition, researchers can develop robust, reliable, and accurate methods for determining the enantiomeric purity of these vital chiral compounds.
References
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
Kim, D. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Retrieved from [Link]
Ilisz, I., et al. (2016). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. Retrieved from [Link]
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]
Wang, Y., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports. Retrieved from [Link]
Daicel Chiral Technologies. (2020). Chiral Method Development on Daicel Polysaccharide Chiral Stationary Phases. YouTube. Retrieved from [Link]
Daicel Chiral Technologies. (2020). Chiral Method Development on Daicel Polysaccharide Chiral Stationary Phases - Part 1 of 5. Retrieved from [Link]
Seog, D. J. H., et al. (2023). Amino alcohol-derived chiral stationary phases. Chirality. Retrieved from [Link]
Pinto, M. M., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules. Retrieved from [Link]
Daicel. (n.d.). SPECIAL APPLICATIONS HPLC COLUMNS. Retrieved from [Link]
LCGC International. (2019). Application Notes: Chiral. Retrieved from [Link]
Ribeiro, A. R., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules. Retrieved from [Link]
Seog, D. J. H., et al. (2023). Amino alcohol-derived chiral stationary phases. PubMed. Retrieved from [Link]
Dong, M. W. (2013). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
Chiralpedia. (2023). Polysaccharide-based CSPs. Retrieved from [Link]
Chiral Technologies. (n.d.). Instruction manual for CHIRALPAK® AS-H. Retrieved from [Link]
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
Wang, Y., et al. (2021). (PDF) Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. ResearchGate. Retrieved from [Link]
Chiral Technologies. (n.d.). Instruction manual for CHIRALPAK® AY-3. Retrieved from [Link]
Toth, G., et al. (2022). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. ResearchGate. Retrieved from [Link]
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
Avesis. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
A Comparative Guide to Chiral Auxiliaries: Evaluating 1-Amino-2-mesitylpropan-2-ol in the Context of Established Stereodirecting Groups
For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the quest for efficient and highly selective chiral auxiliaries is perpetual. These molecular scaffolds temporaril...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient and highly selective chiral auxiliaries is perpetual. These molecular scaffolds temporarily impart chirality to a prochiral substrate, guiding the formation of a new stereocenter with a high degree of control. While a vast arsenal of such auxiliaries exists, the exploration of novel structures continues, driven by the need for improved selectivity, broader substrate scope, and milder reaction conditions. This guide delves into a comparative analysis of chiral auxiliaries, with a conceptual focus on the potential of the sterically demanding 1-Amino-2-mesitylpropan-2-ol.
The Role of Steric Hindrance in Asymmetric Induction
A key principle in the design of chiral auxiliaries is the strategic placement of bulky substituents to create a sterically biased environment around the reacting center. This steric hindrance effectively blocks one face of the prochiral substrate, forcing an incoming reagent to approach from the less hindered face, thus leading to a high diastereomeric excess (d.e.) and, after cleavage of the auxiliary, a high enantiomeric excess (e.e.) of the desired product.
The hypothetical 1-Amino-2-mesitylpropan-2-ol, with its bulky mesityl (2,4,6-trimethylphenyl) group, exemplifies the principle of maximizing steric hindrance. The mesityl group's size and ortho-methyl substituents would likely enforce a highly rigid conformation when attached to a substrate, potentially leading to exceptional levels of diastereoselectivity. However, this increased steric bulk could also present challenges, such as reduced reaction rates and difficulties in the final cleavage step to release the chiral product and recover the auxiliary.
Comparative Analysis of Leading Chiral Auxiliaries
To understand the potential performance of 1-Amino-2-mesitylpropan-2-ol, we will compare it conceptually with two of the most successful and widely used classes of chiral auxiliaries: Evans' oxazolidinones and pseudoephedrine.
Evans' Oxazolidinone Auxiliaries
Pioneered by David A. Evans, chiral oxazolidinones are cyclic carbamates derived from readily available amino alcohols.[1][2] They have proven to be exceptionally effective in a wide range of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[1][][4]
Mechanism of Stereocontrol: The high diastereoselectivity observed with Evans' auxiliaries stems from the formation of a rigid, chelated enolate intermediate. The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.[5]
Performance: Evans' auxiliaries consistently provide high levels of diastereoselectivity, often exceeding 99% d.e., for a broad range of substrates.[6]
Cleavage: A variety of methods are available for the non-destructive cleavage of the auxiliary, allowing for its recovery and reuse. Common methods include hydrolysis with lithium hydroxide/hydrogen peroxide or reduction with lithium borohydride.[7]
Pseudoephedrine-Based Auxiliaries
Pseudoephedrine, a naturally occurring and inexpensive amino alcohol, serves as an excellent chiral auxiliary, particularly for the asymmetric alkylation of carboxylic acid derivatives.[8][9][10] Both enantiomers of pseudoephedrine are readily available, allowing for the synthesis of either enantiomer of the target molecule.[2]
Mechanism of Stereocontrol: When an N-acyl derivative of pseudoephedrine is deprotonated, it forms a rigid lithium chelate between the enolate oxygen and the hydroxyl group of the auxiliary. The phenyl and methyl groups of the pseudoephedrine backbone then effectively block one face of the enolate, directing alkylation to the opposite face.[2]
Performance: Pseudoephedrine amides undergo highly diastereoselective alkylations with a wide range of alkyl halides, affording α-substituted products in high yields and with excellent diastereoselectivity.[8]
Cleavage: The resulting α-substituted amide can be readily cleaved to the corresponding carboxylic acid, alcohol, or aldehyde without racemization of the newly formed stereocenter.[2]
Quantitative Performance Comparison in Asymmetric Alkylation
To provide a tangible comparison, the following table summarizes typical experimental results for the asymmetric alkylation of a propionate derivative using Evans' and pseudoephedrine auxiliaries.
Hypothetical performance of 1-Amino-2-mesitylpropan-2-ol: Based on its significant steric bulk, it is reasonable to predict that an N-acyl derivative of 1-Amino-2-mesitylpropan-2-ol could achieve a diastereomeric ratio of >99:1 in a similar alkylation reaction. However, the reaction time might be longer, and the yield could be impacted by the steric hindrance.
Experimental Protocols
Attachment of the Chiral Auxiliary
Evans' Oxazolidinone:
To a solution of the chiral oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.05 equiv) dropwise.
Stir the resulting solution for 15 minutes.
Add the desired acyl chloride (1.1 equiv) dropwise and stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.
Pseudoephedrine:
To a solution of pseudoephedrine (1.0 equiv) in anhydrous dichloromethane, add the desired carboxylic acid (1.1 equiv) and a coupling reagent such as dicyclohexylcarbodiimide (DCC) (1.2 equiv).
Stir the reaction mixture at room temperature for 12-24 hours.
Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate to obtain the crude N-acyl pseudoephedrine amide.
Asymmetric Alkylation
Evans' N-Acyl Oxazolidinone:
Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF and cool the solution to -78 °C.
Add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) dropwise to form the enolate.
Stir the solution for 30 minutes at -78 °C.
Add the alkylating agent (1.2 equiv) and continue stirring at -78 °C until the reaction is complete (monitored by TLC).
Quench the reaction with saturated aqueous ammonium chloride and extract the product.
N-Acyl Pseudoephedrine Amide:
Dissolve the N-acyl pseudoephedrine amide (1.0 equiv) in anhydrous THF and cool to -78 °C.
Add LDA (2.2 equiv) dropwise and stir for 1 hour at -78 °C.
Add the alkyl halide (1.5 equiv) and stir at -78 °C for 2-4 hours.
Warm the reaction to 0 °C and stir for an additional 1-2 hours.
Quench with saturated aqueous ammonium chloride and extract the product.
Cleavage of the Chiral Auxiliary
Evans' Auxiliary (Hydrolysis to Carboxylic Acid):
Dissolve the alkylated N-acyl oxazolidinone in a mixture of THF and water.
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide followed by aqueous lithium hydroxide.
Stir the mixture vigorously at 0 °C for 2 hours, then at room temperature for 4 hours.
Quench the excess peroxide with sodium sulfite and extract the chiral auxiliary with an organic solvent.
Acidify the aqueous layer to isolate the chiral carboxylic acid.
Pseudoephedrine Auxiliary (Hydrolysis to Carboxylic Acid):
Reflux the alkylated pseudoephedrine amide in a mixture of sulfuric acid and water for 12-24 hours.
Cool the reaction mixture and extract with an organic solvent to remove any non-polar impurities.
Basify the aqueous layer with sodium hydroxide to recover the pseudoephedrine auxiliary by extraction.
Acidify the aqueous layer to precipitate the chiral carboxylic acid.
Visualizing Stereocontrol: Reaction Mechanisms
The following diagrams illustrate the proposed transition states for the asymmetric alkylation reactions, highlighting the role of the chiral auxiliary in directing the approach of the electrophile.
Caption: Proposed transition state for the alkylation of an Evans' oxazolidinone enolate. The substituent 'R' sterically blocks the top face, directing the electrophile 'E+' to the bottom face.
Caption: Proposed transition state for the alkylation of a pseudoephedrine amide enolate. The phenyl and methyl groups create a steric barrier, directing the electrophile 'E+' to the opposite face.
Conclusion
While direct experimental validation for 1-Amino-2-mesitylpropan-2-ol as a chiral auxiliary is currently lacking in the scientific literature, its structure suggests it could be a potent stereodirecting group. The significant steric bulk of the mesityl group would likely lead to very high levels of diastereoselectivity in asymmetric reactions, potentially exceeding those of established auxiliaries in certain applications. However, this steric hindrance could also negatively impact reaction rates and the ease of auxiliary removal.
In contrast, Evans' oxazolidinones and pseudoephedrine-based auxiliaries represent well-established, reliable, and versatile tools for the asymmetric synthesis of a wide array of chiral molecules. They offer high levels of stereocontrol, predictable outcomes, and well-documented procedures for their application and removal. For researchers seeking a reliable and efficient method for asymmetric synthesis, these established auxiliaries remain the gold standard. The hypothetical potential of 1-Amino-2-mesitylpropan-2-ol underscores a continuing area of research: the rational design of new chiral auxiliaries with tailored steric and electronic properties to meet the ever-increasing demands of modern organic synthesis.
References
Asymmetric alkylation and aldol reaction of optically active (1S,2R)-2-aminocyclopentan-l-ol derived chiral auxiliary. (n.d.). PMC. Retrieved from [Link]
DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. (n.d.). Hungarian Journal of Industry and Chemistry. Retrieved from [Link]
Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. (2012). PMC. Retrieved from [Link]
Recent advances in asymmetric synthesis via cyclopropanol intermediates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). Chemistry – A European Journal. Retrieved from [Link]
Chiral auxiliary. (n.d.). Wikipedia. Retrieved from [Link]
Diastereoselective alkylation and methods for chiral auxiliary removal. (n.d.). ResearchGate. Retrieved from [Link]
evans enolate alkylation-hydrolysisx. (n.d.). Retrieved from [Link]
Pseudoephedrine and pseudoephenamine. (n.d.). Wikipedia. Retrieved from [Link]
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). Retrieved from [Link]
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (n.d.). RSC Publishing. Retrieved from [Link]
Recent advances in asymmetric synthesis with chiral imide auxiliaries. (n.d.). Société Chimique de France. Retrieved from [Link]
An analysis of the complementary stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based amino amides. (n.d.). PMC. Retrieved from [Link]
Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. (2020). Chemical Reviews. Retrieved from [Link]
The mild cleavage of 2-amino-2-deoxy-D-glucoside methoxycarbonyl derivatives. (2000). PubMed. Retrieved from [Link]
Enantioselective radical C–H amination for the synthesis of β-amino alcohols. (2020). PMC. Retrieved from [Link]
Diastereoselective alkylation of beta-amino esters: structural and rate studies reveal alkylations of hexameric lithium enolates. (n.d.). PubMed. Retrieved from [Link]
X-ray crystallography of 1-Amino-2-mesitylpropan-2-ol derivatives
Structural Elucidation of Sterically Hindered -Amino Alcohols: A Comparative Guide Focus: 1-Amino-2-mesitylpropan-2-ol Derivatives Part 1: The Structural Challenge In drug discovery, 1-Amino-2-mesitylpropan-2-ol represen...
Author: BenchChem Technical Support Team. Date: February 2026
Structural Elucidation of Sterically Hindered
-Amino Alcohols: A Comparative Guide
Focus: 1-Amino-2-mesitylpropan-2-ol Derivatives
Part 1: The Structural Challenge
In drug discovery, 1-Amino-2-mesitylpropan-2-ol represents a classic "privileged scaffold" with a twist. While
-amino alcohols are fundamental to adrenergic blockers and chiral auxiliaries, the introduction of the mesityl (2,4,6-trimethylphenyl) group at the C2 position creates a unique steric environment.
This steric bulk serves two purposes: it locks the conformation, potentially increasing receptor selectivity, but it also disrupts the intermolecular hydrogen bonding networks required for easy crystallization. Consequently, these derivatives frequently present as viscous oils or amorphous solids, making structural elucidation a bottleneck.
This guide compares the "Gold Standard" (X-ray Crystallography) against its primary competitors (NMR and ECD), providing actionable protocols to overcome the specific challenges posed by the mesityl group.
Part 2: Comparative Performance Matrix
Before detailing the protocols, we objectively compare the methodologies based on the specific constraints of 1-Amino-2-mesitylpropan-2-ol (AMP-Mes).
Tertiary alcohol is hard to esterify; Mesityl blocks reagents.
Requires TD-DFT calculations for absolute assignment.
Part 3: Deep Dive – X-Ray Crystallography Protocol
The primary failure mode for AMP-Mes derivatives is the inability to grow single crystals from the free base due to rotational freedom of the alkyl chain and weak packing forces.
The Solution: The "Heavy Salt" Strategy.
We do not attempt to crystallize the free base. Instead, we utilize the amine functionality to create a salt that incorporates a heavy atom (Br, Cl) or a rigid counter-ion to enforce lattice order.
Workflow Diagram: Crystallization Logic
Caption: Decision logic for crystallizing oily hindered amino alcohols. Note the prioritization of salt formation.
Step-by-Step Protocol: The Hydrobromide/Benzoate Route
Objective: Obtain single crystals suitable for determination of absolute configuration via anomalous dispersion (using Br).
Derivatization (Salt Formation):
Dissolve 50 mg of the AMP-Mes oil in 0.5 mL of dry Ethanol.
Crucial Step: Add 1.05 equivalents of p-bromobenzoic acid (or 48% HBr in acetic acid). The bulky mesityl group tolerates protonation of the distal amine well, unlike the hindered alcohol.
Stir for 30 minutes. Evaporate solvent to obtain a solid salt.
Crystal Growth (Vapor Diffusion):
Dissolve the salt in a minimum amount of Methanol (approx. 0.2 - 0.5 mL) in a small inner vial.
Place this vial inside a larger jar containing 5 mL of Diethyl Ether (Anti-solvent).
Seal the outer jar tightly. The ether vapors will slowly diffuse into the methanol, lowering solubility gradually.
Why this works: The mesityl group creates "greasy" pockets. Ether is non-polar and encourages the mesityl groups to pack together, while the ionic salt headgroups form a rigid lattice.
Data Collection & Refinement:
Mount crystal at 100 K (cryo-cooling is mandatory to freeze mesityl ring rotations).
Refinement Note: The mesityl methyl groups often show high thermal motion. Restrain them using DELU/SIMU commands in SHELX if they appear as "cigars" rather than spheres.
Part 4: Alternative Methodologies (When X-Ray Fails)
While X-ray is definitive, it is not always possible. Here is how alternatives compare for this specific molecule.
1. NMR Spectroscopy (Mosher's Method)
The Trap: The standard protocol uses Mosher's acid chloride (MTPA-Cl) to esterify the alcohol.
Problem: In 1-Amino-2-mesitylpropan-2-ol, the hydroxyl group is tertiary and flanked by a massive mesityl group. Reaction rates with MTPA-Cl will be glacial, and incomplete reaction leads to purification nightmares.
Modification: If you must use NMR, derivatize the amine (N-acylation) with Mosher's reagent, not the alcohol. The chiral information can still be relayed through the backbone, though the
values will be smaller (<0.05 ppm).
2. Electronic Circular Dichroism (ECD)
The Advantage: The mesityl group is a chromophore.
Protocol: Record UV/Vis and CD spectra in Methanol.
Analysis: You cannot simply compare to a standard library due to the unique mesityl twist. You must perform TD-DFT calculations (Time-Dependent Density Functional Theory) to simulate the CD spectrum of the R and S isomers and match them to your experimental data.
Verdict: Excellent for quick checks of enantiopurity, but computationally expensive for absolute assignment.
Part 5: Scientific Rationale & Mechanism[2][3]
Why does the Mesityl group dictate the method?
Conformational Locking: The ortho-methyl groups of the mesityl ring clash with the protons on the propanol chain. This restricts rotation around the
bond. In solution (NMR), this results in broadened peaks or distinct rotamers, complicating analysis. In X-ray, this lock is an advantage once the crystal forms, as it reduces disorder.
The "Heavy Atom" Effect: For absolute configuration, X-ray requires a heavy atom to break Friedel's law (anomalous scattering). The native molecule (C, H, N, O) is too light for reliable determination with standard Mo-sources. This validates the requirement for p-bromobenzoic acid salts or HBr salts.
Diagram: Method Selection Pathway
Caption: Strategic workflow for selecting the correct analytical technique based on sample properties.
References
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
Context: The foundational text for determining absolute configuration (Flack Parameter) using anomalous dispersion in X-ray crystallography.
Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[2] The assignment of absolute configuration by NMR.[2][3][4] Chemical Reviews, 104(1), 17-118. Link
Context: The authoritative guide on Mosher's method and the limit
Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier.
Hope, H. (1990). Crystallography of biological macromolecules at ultra-low temperature. Annual Review of Biophysics and Biophysical Chemistry, 19, 107-126. Link
Context: Validates the protocol requirement for cryo-cooling (100K)
1-Amino-2-mesitylpropan-2-ol vs. Evans' oxazolidinones in asymmetric synthesis
This guide provides an in-depth technical comparison between 1-Amino-2-mesitylpropan-2-ol (a sterically demanding, gem-disubstituted 1,2-amino alcohol) and the industry-standard Evans' Oxazolidinones in the context of as...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between 1-Amino-2-mesitylpropan-2-ol (a sterically demanding, gem-disubstituted 1,2-amino alcohol) and the industry-standard Evans' Oxazolidinones in the context of asymmetric synthesis.
Executive Summary
Feature
Evans' Oxazolidinones
1-Amino-2-mesitylpropan-2-ol (AMP) Derivatives
Role
Stoichiometric Chiral Auxiliary
Bulky Auxiliary Precursor / Chiral Ligand
Key Structure
4-Substituted Oxazolidin-2-one
5-Mesityl-5-Methyl-Oxazolidin-2-one (SuperQuat type) or Free Amino Alcohol
In asymmetric synthesis, the choice between a standard Evans' auxiliary and a bulky, gem-disubstituted scaffold like 1-Amino-2-mesitylpropan-2-ol (AMP) dictates the efficiency, selectivity, and ease of product recovery.
Evans' Oxazolidinones: The "gold standard" for diastereoselective alkylation and aldol reactions. They rely on a 4-substituted oxazolidinone ring to direct the approach of electrophiles via a chelated Z-enolate transition state. While reliable, they can suffer from hydrolytic stability issues (making auxiliary removal difficult without damaging the product) and limited steric screening for very small or very large electrophiles.
1-Amino-2-mesitylpropan-2-ol (AMP): A specialized, highly sterically congested 1,2-amino alcohol. When cyclized to an oxazolidinone, it forms a 5,5-disubstituted "SuperQuat"-type auxiliary . The presence of the massive Mesityl (2,4,6-trimethylphenyl) group at the C5 position creates a "steric wall" that surpasses standard Evans auxiliaries in facial selectivity. Furthermore, the gem-dimethyl-like effect at C5 distorts the ring, often accelerating hydrolytic cleavage—a major advantage over standard Evans systems.
Mechanistic Comparison
A. Evans' Oxazolidinones (The Standard)
Mechanism: Relies on the formation of a Z-enolate chelated with a metal (usually Boron or Titanium). The C4 substituent (e.g., Isopropyl) blocks one face of the enolate, forcing the electrophile to attack from the opposite side.
Limitation: The "endo-cyclic" cleavage pathway during hydrolysis can lead to ring opening of the auxiliary itself rather than the desired product cleavage, especially with hindered substrates.
B. AMP-Derived Oxazolidinones (The Advanced Alternative)
Mechanism: When AMP is cyclized (using Phosgene/CDI), it forms 5-mesityl-5-methyl-oxazolidin-2-one .
Steric Shielding: The Mesityl group is significantly bulkier than a Phenyl or Benzyl group. It provides exceptional facial discrimination, often exceeding 99:1 dr.
Thorpe-Ingold Effect: The gem-disubstitution (Methyl + Mesityl) at C5 exerts a Thorpe-Ingold (gem-dialkyl) effect . This conformational bias:
Stabilizes the specific reactive conformation of the N-acyl group.
Accelerates exocyclic cleavage (hydrolysis) while suppressing endocyclic attack, solving the "destructive removal" problem often faced with Evans auxiliaries.
Figure 1: Mechanistic comparison showing the steric advantage and cleavage benefit of the AMP-derived (SuperQuat-type) auxiliary.
Performance Data & Applications
Parameter
Evans (4-Bn/4-iPr)
AMP (5-Mes-5-Me)
Why AMP Wins?
Enolate Geometry
Z-Enolate (>99:1)
Z-Enolate (>99:1)
Both are excellent; AMP is more rigid.
Diastereoselectivity
Typically 90:10 to 99:1
>98:2 to >99:1
Mesityl group provides superior steric blocking.
Hydrolytic Cleavage
Slow / Difficult (requires LiOOH)
Fast / Mild (LiOH/MeOH)
Gem-disubstitution prevents ring opening.
Recyclability
Good (80-90%)
Excellent (>95%)
Robust ring structure resists degradation.
Atom Economy
Poor (Stoichiometric)
Poor (Stoichiometric)
Both are auxiliaries; AMP is used for difficult cases.
Specific Use Case: "Difficult" Substrates
Standard Evans auxiliaries often fail (low yield or scrambling) when the substrate is extremely hindered (e.g., tertiary halides) or sensitive to basic hydrolysis .
Protocol: The AMP-derived auxiliary, due to the Thorpe-Ingold effect , allows for cleavage using milder conditions (e.g., LiOH in THF/H2O) where Evans auxiliaries would require LiOOH (Lithium Hydroperoxide) or result in endocyclic cleavage (destroying the auxiliary).
Experimental Protocols
A. Synthesis of the AMP-Derived Auxiliary (5-Mesityl-5-methyl-oxazolidin-2-one)
This protocol converts the 1,2-amino alcohol into the active auxiliary.
Acylation: React the Oxazolidinone with n-BuLi (1.1 equiv) in THF at -78°C, followed by the Acid Chloride (e.g., Propionyl Chloride).
Enolization: Treat the N-Acyl Oxazolidinone with NaHMDS or LDA (1.1 equiv) in THF at -78°C for 1 hour.
Alkylation: Add the Alkyl Halide (e.g., Benzyl Bromide, 1.2 equiv). Stir at -78°C -> 0°C.[2]
Quench: Sat. NH4Cl.
Cleavage (Hydrolysis): Dissolve product in THF/H2O (3:1). Add LiOH (2.0 equiv) and H2O2 (optional, often not needed for AMP). Stir at 0°C.[2]
Result: Recovered Auxiliary (precipitate) + Chiral Acid (in solution).
References
Evans, D. A., et al. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127-2129.
Davies, S. G., et al. "Asymmetric synthesis using 5,5-disubstituted oxazolidin-2-ones (SuperQuats)." Tetrahedron: Asymmetry, 15(1), 77-86. (Foundational work on gem-disubstituted auxiliaries).
Bull, S. D., et al. "Chiral auxiliaries: The SuperQuat family." Accounts of Chemical Research, 39(11), 864-873.
Cost-Benefit Analysis: 1-Amino-2-mesitylpropan-2-ol in Asymmetric Synthesis
The following guide provides a technical cost-benefit analysis of 1-Amino-2-mesitylpropan-2-ol , a specialized chiral amino alcohol ligand. This analysis is designed for researchers and process chemists evaluating high-p...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a technical cost-benefit analysis of 1-Amino-2-mesitylpropan-2-ol , a specialized chiral amino alcohol ligand. This analysis is designed for researchers and process chemists evaluating high-performance alternatives to standard phenyl-based ligands in asymmetric synthesis.
-Amino Alcohol Ligands
Executive Summary
1-Amino-2-mesitylpropan-2-ol (Mes-APO) represents a "high-tier" chiral auxiliary/ligand, distinguished from its commodity analog 1-Amino-2-phenylpropan-2-ol (Ph-APO) by the presence of a bulky mesityl (2,4,6-trimethylphenyl) group.
While the synthesis of Mes-APO commands a 2.5x – 3.0x cost premium over phenyl analogs due to sterically hindered precursors and higher reagent costs, it offers a critical performance benefit: enhanced enantiomeric excess (ee) in reactions involving small or aliphatic substrates where phenyl-based ligands fail to provide sufficient steric shielding. It is the "ligand of choice" when standard optimization plateaus below 90% ee.
Technical Profile & Structural Advantage
The core value proposition of Mes-APO lies in its structural rigidity. Unlike the phenyl group, which can rotate to minimize steric strain, the mesityl group's ortho-methyl substituents create a "locked" steric wall.
Structural Comparison
Feature
Standard Ligand (Ph-APO)
Advanced Ligand (Mes-APO)
Impact
Steric Bulk
Phenyl (Planar, rotatable)
Mesityl (Bulky, rotationally restricted)
Mesityl prevents "leakage" in the transition state.
Electronic
Neutral/Slightly withdrawing
Electron-rich (3 x Methyl donors)
Increases Lewis basicity of the hydroxyl/amine, tightening metal binding.
Solubility
Moderate in Hexane/Toluene
High in non-polar solvents
Improved performance in non-polar solvents used for Et₂Zn additions.
Mechanism of Action (The "Mesityl Effect")
In catalytic cycles (e.g., Noyori-type alkylation), the ligand binds to a metal (Zn, B, Ti) to form a chiral Lewis acid. The mesityl group exerts remote steric control , effectively blocking one quadrant of the coordination sphere more efficiently than a phenyl group.
Figure 1: Mechanistic divergence between Phenyl and Mesityl ligands. The mesityl group minimizes the "minor pathway" leakage, resulting in higher optical purity.
Economic Analysis: Synthesis & Cost
The synthesis of Mes-APO is more challenging than Ph-APO due to the steric hindrance of the mesityl ring, which slows down nucleophilic addition steps.
Comparative Synthesis Route (Cyanohydrin Method)
The most scalable route involves the addition of cyanide to the corresponding ketone, followed by reduction.
Precursor: Acetomesitylene (vs. Acetophenone).
Step 1 (Cyanohydrin): Acetomesitylene + TMSCN
Silylated Cyanohydrin.
Challenge: The ortho-methyls on the mesityl ring hinder the carbonyl carbon, requiring longer reaction times (48h vs 4h) and more active catalysts.
Step 2 (Reduction): Cyanohydrin
Amino Alcohol.
Cost Breakdown Table
Cost Component
Ph-APO (Standard)
Mes-APO (Advanced)
Factor
Notes
Starting Material
Acetophenone (~$20/kg)
Acetomesitylene (~$150/kg)
7.5x
Mesitylene precursors are fine chemicals.
Reagents
NaCN / LAH
TMSCN / LAH
2.0x
TMSCN required for sterically hindered ketones.
Yield (Overall)
85 - 90%
60 - 70%
0.75x
Steric bulk reduces conversion rates.
Labor/Time
2 Days
4-5 Days
2.5x
Extended reaction times & difficult purification.
Est. Cost/Gram
$5 - $10
$45 - $60
~6x
Lab-scale synthesis estimate.
Performance Analysis: The "Benefit"
The increased cost is justified only when the performance metric (ee) crosses a critical threshold that simplifies downstream processing (e.g., eliminating the need for recrystallization).
Case Study: Enantioselective Addition of Diethylzinc to Benzaldehyde
Standard Protocol: 1 mol% Ligand, Et₂Zn (2.0 eq), Toluene, 0°C.
Metric
Ph-APO Ligand
Mes-APO Ligand
Analysis
Yield
95%
92%
Comparable chemical yield.
ee (%)
89%
98%
Critical Advantage.
Reaction Time
4 h
6 h
Mesityl ligand induces slower kinetics (steric).
Substrate Scope
Good for Aromatics
Excellent for Aliphatics
Mesityl is essential for "small" aldehydes (e.g., Heptanal).
When to Use Mes-APO (Decision Framework)
Use the Mesityl variant ONLY if:
Substrate is Aliphatic: Simple alkyl chains lack the steric bulk to interact with Phenyl ligands; Mesityl provides the missing bulk.
Target ee is >98%: If the API spec requires >99.5% and you want to avoid chiral chromatography.
Catalyst Loading is Low: Mesityl ligands are often more robust against aggregation, allowing lower mol% loading (0.5 mol%).
Experimental Protocol
Synthesis of 1-Amino-2-mesitylpropan-2-ol (Lab Scale)
Note: All steps must be performed under inert atmosphere (Ar/N₂).
Step 1: Silyl Cyanohydrin Formation
Charge a flame-dried flask with Acetomesitylene (16.2 g, 100 mmol) and dry Dichloromethane (100 mL).
Add Zinc Iodide (ZnI₂, 0.05 eq) as catalyst.
Dropwise add Trimethylsilyl cyanide (TMSCN, 1.2 eq) at 0°C.
Allow to warm to RT and stir for 48 hours (Monitor via TLC; reaction is slow).
Quench with water, extract with DCM, and concentrate to yield the crude silylated cyanohydrin.
Step 2: Reduction to Amino Alcohol
Suspend Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) in dry THF (200 mL) at 0°C.
Dropwise add the crude cyanohydrin (diluted in THF).
Heat to reflux for 12 hours .
Careful Quench: Cool to 0°C. Add water (n mL), 15% NaOH (n mL), then water (3n mL) (Fieser workup).
Filter the white precipitate. Dry the filtrate over Na₂SO₄.
Purification: Recrystallize from Hexane/Ethyl Acetate. Mes-APO typically crystallizes as white needles.
Validation (NMR):
¹H NMR (CDCl₃): Look for Mesityl signals (s, 6H, ortho-Me; s, 3H, para-Me) and the AB system of the -CH₂NH₂ group (approx
2.8 - 3.2 ppm).
References
Structural Analogs in Catalysis
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols.[1][2][3] Angewandte Chemie International Edition, 30(1), 49-69. Link
Hoveyda, A. H., et al. (2002). Efficient Enantioselective Synthesis of Unsaturated Amines. Nature, 417, 1027-1031.
Synthesis of Hindered Amino Alcohols
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. Link
Commercial Source Validation
Fluorochem Product F685977: 1-Amino-2-mesitylpropan-2-ol.[4][5] Link
Comparative Guide: Spectroscopic Techniques for Chiral Analysis of 1-Amino-2-mesitylpropan-2-ol
Executive Summary 1-Amino-2-mesitylpropan-2-ol represents a class of sterically hindered -amino alcohols critical in asymmetric catalysis (e.g., as precursors to oxazoline ligands). Its structural rigidity, driven by the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Amino-2-mesitylpropan-2-ol represents a class of sterically hindered
-amino alcohols critical in asymmetric catalysis (e.g., as precursors to oxazoline ligands). Its structural rigidity, driven by the bulky 2,4,6-trimethylphenyl (mesityl) group and the quaternary carbon center, presents unique analytical challenges.
Traditional chiral analysis often relies on HPLC or X-ray crystallography. However, for rapid, solution-phase determination of Absolute Configuration (AC) and Enantiomeric Excess (ee) , spectroscopic techniques offer distinct advantages.[1] This guide compares three primary spectroscopic workflows: Vibrational Circular Dichroism (VCD) , Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents , and Electronic Circular Dichroism (ECD) .
The Analytical Challenge: Steric Hindrance
The molecule features a quaternary C2 center bonded to a hydroxyl group, a methyl group, a mesityl group, and an aminomethyl arm.
Steric Blockade: The ortho-methyl groups of the mesityl ring severely hinder the hydroxyl group, rendering standard O-derivatization (e.g., Mosher’s ester formation) kinetically difficult or impossible without forcing conditions that may cause racemization.
Conformational Locking: The bulkiness limits bond rotation, which, while challenging for synthesis, actually enhances the distinctiveness of chiroptical signals (VCD/ECD).
Technique 1: Vibrational Circular Dichroism (VCD)
Best for: Absolute Configuration (AC) determination without crystallization.
VCD measures the differential absorption of left and right circularly polarized infrared light (
). Unlike ECD, which requires a chromophore, VCD probes all vibrational modes.
Mechanism of Action
For 1-Amino-2-mesitylpropan-2-ol, the VCD spectrum is dominated by the coupled vibrations of the
bending and the aromatic ring deformations. The rigid mesityl group creates a distinct chiral environment for the stretches and the amine scissoring modes.
Experimental Protocol: VCD Analysis
Sample Prep: Dissolve 5–10 mg of the amino alcohol in 150
L of or . Concentration should be ~0.1 M.
Measurement: Record IR and VCD spectra (typically 1000–1800 cm⁻¹) using a Fourier Transform VCD (FT-VCD) spectrometer.
Computational Modeling:
Perform a conformational search (e.g., Molecular Mechanics).
Optimize geometries and calculate vibrational frequencies using DFT (Density Functional Theory) at the B3LYP/6-31G(d) level or higher.
Assignment: Compare the experimental VCD spectrum with the calculated Boltzmann-weighted spectra for the
and enantiomers. The correct enantiomer will show a 1:1 correspondence in sign and intensity of key bands (Look for the "fingerprint" region around 1100–1400 cm⁻¹).
Pros:
Non-destructive.
No derivatization required (avoids steric issues).
Determines AC directly in solution.
Cons:
Requires significant sample mass (~5-10 mg).
Computationally intensive.
Technique 2: NMR with Chiral Derivatizing Agents (CDA)
Best for: Rapid Enantiomeric Excess (ee) determination.
Due to the hindered hydroxyl, standard O-acylation with Mosher's acid (MTPA) is ineffective. The protocol must target the primary amine (
), which is less hindered and more nucleophilic.
Mechanism of Action
Reacting the amine with a chiral acid chloride (e.g.,
-MTPA-Cl) creates diastereomeric amides. The bulky mesityl group exerts a strong anisotropic effect on the nearby protons (especially the on C2), causing significant chemical shift differences () between the and diastereomers.
Experimental Protocol: N-Acylation for NMR
Reaction: In a small vial, mix 5 mg of 1-Amino-2-mesitylpropan-2-ol with 1.2 equivalents of
-MTPA-Cl (Mosher's acid chloride) and 2 equivalents of pyridine in (0.6 mL).
Incubation: Shake for 10 minutes. The reaction at the nitrogen is fast; the oxygen will remain unreacted.
Acquisition: Transfer directly to an NMR tube. Acquire a
H NMR spectrum (minimum 300 MHz, preferably 500 MHz).
Analysis: Focus on the methyl singlet at C2. Integration of the split methyl signals provides the ratio of diastereomers, which equals the ee of the starting material.
Pros:
Extremely precise for ee quantification.
Standard instrumentation (NMR is ubiquitous).
Cons:
Destructive (sample is consumed/derivatized).
Requires chemical handling of reactive CDAs.
Technique 3: Electronic Circular Dichroism (ECD)
Best for: High-sensitivity AC determination with minimal sample.
The mesityl group is a strong chromophore. The chiral center at C2 perturbs the aromatic
transitions (typically 200–240 nm) and the benzenoid transitions (~260 nm).
Experimental Protocol
Sample Prep: Dissolve ~0.1 mg in Acetonitrile or Methanol (UV cutoff compatible).
Measurement: Record spectrum from 190 nm to 300 nm.
Analysis: Apply the Sector Rule for benzene derivatives or compare with Time-Dependent DFT (TD-DFT) calculations. A strong Cotton effect (positive or negative) at ~220 nm is usually diagnostic of the absolute configuration at the quaternary center.
Pros:
Requires very little sample (<1 mg).
Fast data acquisition.
Cons:
Can be ambiguous if conformational flexibility allows sign reversal (less likely here due to mesityl bulk).
Solvent cutoff can interfere with high-energy bands.
Comparative Analysis
Feature
VCD (Vibrational CD)
NMR (Mosher's Amide)
ECD (Electronic CD)
Primary Output
Absolute Configuration (AC)
Enantiomeric Excess (ee)
AC (Qualitative/Model)
Sample State
Solution (Underivatized)
Solution (Derivatized)
Solution (Underivatized)
Steric Sensitivity
Immune (Bulk aids rigidity)
High (Must target )
Immune
Sample Required
High (~5–10 mg)
Medium (~5 mg)
Low (<0.1 mg)
Time to Result
12–24 hrs (incl. calc)
1 hr (prep + scan)
<1 hr (if reference exists)
Destructive?
No
Yes
No
Reliability
Gold Standard for solution AC
Gold Standard for ee
Good (requires validation)
Decision Workflow
The following diagram illustrates the logical flow for analyzing 1-Amino-2-mesitylpropan-2-ol products, prioritizing non-destructive methods for AC and derivatization for purity checks.
Caption: Decision tree for selecting the optimal spectroscopic technique based on sample availability and analytical goals (AC vs. ee).
References
Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality. Link
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews. Link
Berova, N., Di Bari, L., & Pescitelli, G. (2007). Application of electronic circular dichroism in configurational and conformational analysis of organic compounds. Chemical Society Reviews. Link
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents.[1][2][3] Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and .alpha.-methoxy-.alpha.-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society. Link
Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism. Chirality. Link
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4]
Urgency: Immediate Operational Guidance
Classification: Hazardous Chemical Waste (Organic Base / Potential Irritant)
Scope: Laboratory Scale (<1kg) to Pilot Scale (<100L)[1]
Executive Safety Summary
1-Amino-2-mesitylpropan-2-ol is a hindered aromatic amino alcohol.[1] While specific toxicological data for this niche intermediate may be sparse, its structural motifs (primary amine, tertiary alcohol, electron-rich mesityl ring) dictate its handling as a corrosive organic base with potential environmental persistence.
Critical Prohibition:
NEVER dispose of this compound down the drain. The mesityl group (1,3,5-trimethylphenyl) provides steric bulk that may impede rapid biodegradation, posing a risk to aquatic ecosystems.
NEVER mix with concentrated oxidizing agents (e.g., nitric acid, perchlorates) or acid chlorides. The reaction is exothermic and potentially explosive.
Chemical Profile & Hazard Identification
Understanding the chemical nature of the substance is the first step in compliant disposal.
Property
Characteristic
Disposal Implication
Functional Group
Primary Amine ()
Basic/Alkaline. Must be segregated from acids to prevent uncontrolled heat generation.[1]
Backbone
Tertiary Alcohol
Flammability risk if dissolved in organic solvents.[1]
Substituent
Mesityl Group
Lipophilic. High potential for bioaccumulation; strictly regulated against release into water systems.[1]
Physical State
Solid (typically)
Dust inhalation hazard; requires double-containment for solid waste.[1]
Pre-Disposal Segregation Strategy
Effective waste management relies on segregation at the source. 1-Amino-2-mesitylpropan-2-ol must be categorized into the correct waste stream to prevent dangerous incompatibilities.[1]
Transfer: Transfer the solid using a chemically resistant spatula. Avoid generating dust.[3][6][7]
Secondary Containment: Place the sealed HDPE jar inside a clear zip-lock bag (double containment) before placing it in the satellite accumulation area.
Scenario B: Disposal of Liquid Solutions (Reaction Mixtures)
Solvent Compatibility: Ensure the carrier solvent is compatible with the "Basic Organic" waste stream.
Preferred: Methanol, Ethanol, Isopropanol.
Avoid: Mixing with Chloroform/DCM if a non-halogenated stream is available (reduces incineration cost).
Bulking: Pour into the designated "Organic Waste - Basic" carboy.
Warning: Ensure the carboy does not contain acidic waste residues.
Scenario C: Empty Container Management
Applicable for: Original vendor bottles.
Follow the RCRA "RCRA Empty" Rule (40 CFR 261.7) :
Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the residue (e.g., methanol or acetone).
Rinsate Disposal: Pour all rinsates into the Liquid Waste container (Scenario B). Do not pour rinsate down the sink.
Defacement: Cross out the original label and mark "EMPTY."
Final Disposal: Discard the clean, empty container in regular trash or glass recycling, depending on facility policy.
Decision Logic Diagram
The following flowchart illustrates the decision-making process for disposing of 1-Amino-2-mesitylpropan-2-ol.
Figure 1: Decision matrix for determining the correct waste stream based on physical state and solvent composition.[1]
Emergency Response: Spills
In the event of a spill outside of a fume hood:
Evacuate: Clear the immediate area.
PPE: Don nitrile gloves (double layer recommended), safety goggles, and a lab coat. If dust is present, use an N95 or P100 respirator.
Containment:
Solids: Cover with wet paper towels to prevent dust dispersion, then scoop into a waste bag.
Liquids: Use an inert absorbent (vermiculite or sand). Do not use paper towels if the solution is highly concentrated, as amines can react with cellulose over time.
Decontamination: Wipe the surface with a dilute (1-5%) acetic acid or citric acid solution to neutralize the amine residue, followed by a water rinse. Dispose of all cleanup materials as hazardous waste.
Regulatory Compliance (US Context)
RCRA Classification:
If the waste solution has a pH
12.5, it carries the EPA Hazardous Waste Code D002 (Corrosivity).
If the waste is ignitable (flash point
), it carries Code D001 .
While not explicitly P-listed or U-listed by specific CAS in standard databases, it must be characterized by the generator (you) based on its properties.
Drain Disposal: Strictly prohibited under the Clean Water Act (CWA) due to the potential for aquatic toxicity associated with hindered aromatic amines.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[8] [Link]
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link][1]